molecular formula C19H23N5O6S B1675664 LY309887 CAS No. 127228-54-0

LY309887

货号: B1675664
CAS 编号: 127228-54-0
分子量: 449.5 g/mol
InChI 键: GQCXGHHHNACOGE-SKDRFNHKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

LY-309887 free acid is a bioactive chemical.

属性

IUPAC Name

(2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O6S/c20-19-23-15-11(16(27)24-19)7-9(8-21-15)1-2-10-3-5-13(31-10)17(28)22-12(18(29)30)4-6-14(25)26/h3,5,9,12H,1-2,4,6-8H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCXGHHHNACOGE-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127228-54-0
Record name LY-309887 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127228540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-309887 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA350X0B4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of LY309887 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY309887 is a potent, second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By selectively targeting GARFT, this compound effectively depletes the intracellular pool of purine nucleotides, leading to a cascade of events that culminate in the inhibition of cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing the affected signaling pathways, presenting quantitative data on its efficacy, and outlining key experimental protocols for its study.

Core Mechanism of Action: Inhibition of De Novo Purine Synthesis

This compound, chemically known as 6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid, functions as a competitive inhibitor of GARFT.[1] This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a crucial step in the synthesis of purines, which are essential building blocks for DNA and RNA.[2] Inhibition of GARFT by this compound leads to a rapid and sustained depletion of intracellular purine nucleotides, thereby disrupting DNA replication, RNA synthesis, and other vital cellular processes that are highly dependent on a steady supply of these molecules.[2]

A key aspect of this compound's activity is its intracellular activation through polyglutamylation, a process mediated by the enzyme folylpolyglutamate synthetase (FPGS).[1] The addition of glutamate residues enhances the intracellular retention and inhibitory potency of this compound against GARFT.[1] Compared to its predecessor, lometrexol, this compound exhibits a lower rate of polyglutamylation, which may contribute to its distinct pharmacokinetic and toxicity profile.[1]

Downstream Signaling Consequences of Purine Depletion

The inhibition of GARFT and subsequent purine nucleotide depletion by this compound triggers a series of downstream cellular events:

  • ATP Depletion and Energy Stress: A primary consequence of blocked purine synthesis is a significant reduction in cellular adenosine triphosphate (ATP) levels.[2][3] This energy depletion has been shown to correlate directly with the growth inhibitory and cytotoxic effects of this compound in various human tumor cell lines.[2][3]

  • Cell Cycle Arrest: Treatment with this compound induces cell cycle arrest, preventing cancer cells from progressing through the S phase of the cell cycle.[4] Unlike some other antifolates that cause synchronization at the G1/S interface followed by apoptosis, GARFT inhibitors like this compound lead to a more static cell cycle distribution with cells maintaining intact membranes for extended periods.[4]

  • Stimulation of the Serine Synthesis Pathway and Altered Cell Migration: Recent studies have revealed a metabolic rewiring in response to purine depletion. Cancer cells compensate by shunting glycolytic carbon into the de novo serine synthesis pathway.[1] This increase in serine synthesis has been linked to the induction of an epithelial-mesenchymal transition (EMT) program and an unexpected stimulation of cell migration.[1]

  • Activation of Stress Response Pathways: Nucleotide stress, including purine depletion, is known to activate broader cellular stress signaling cascades. While not yet fully elucidated for this compound specifically, this can involve the activation of kinases such as AMP-activated protein kinase (AMPK) in response to low energy status and the ATR-CHK1 signaling pathway in response to replication stress.

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data regarding the inhibitory and cytotoxic potency of this compound.

ParameterValueTarget/Cell LineReference
Ki (Inhibition Constant) 6.5 nMGARFT[1]
Cell LineCancer TypeIC50 (nM)Reference
CCRF-CEMLeukemia9.9[1]
MCF7Breast Cancer5.6 - 8.1[2][3]
GC3Colon Cancer5.6 - 8.1[2][3]
COR-L23Lung Cancer36 - 55[2][3]
T-47DBreast Cancer36 - 55[2][3]
A549Lung Cancer36 - 55[2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's mechanism of action. Below are outlines for key experimental procedures.

GARFT Enzyme Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of GARFT by monitoring the production of 5,8-dideaza-tetrahydrofolate.

Materials:

  • Purified human GARFTase enzyme

  • α,β-glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolic acid (10-CHO-DDF)

  • 0.1 M HEPES buffer (pH 7.5)

  • UV-transparent 96-well plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reagent Mix: In each well of a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer.

  • Add Inhibitor: Add varying concentrations of this compound to the appropriate wells. Include a control well with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Initiate Reaction: Start the reaction by adding 150 µL of 20 nM purified human GARFTase to each well. For a blank, add 150 µL of buffer without the enzyme.

  • Measure Absorbance: Immediately after adding the enzyme, shake the plate for 5 seconds and begin recording the absorbance at 295 nm at 15-second intervals for 20 minutes.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percentage of GARFT inhibition for each this compound concentration relative to the no-inhibitor control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the effects of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (DNase-free)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and suspension cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on single cells and acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Quantification of Intracellular this compound Polyglutamates by HPLC-MS/MS

This method allows for the measurement of this compound and its polyglutamated forms within cancer cells.

Materials:

  • This compound-treated cancer cells

  • Extraction buffer (e.g., 80:20 acetonitrile/water with antioxidants)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phases (e.g., water and acetonitrile with formic acid)

Procedure:

  • Cell Extraction: After treatment with this compound, harvest the cells and wash with PBS. Lyse the cells in extraction buffer to release intracellular contents.

  • Sample Preparation: Centrifuge the cell lysate to pellet debris. Collect the supernatant containing the analytes.

  • HPLC Separation: Inject the supernatant onto the HPLC system. Use a gradient elution to separate this compound and its various polyglutamated forms based on their retention times.

  • MS/MS Detection: As the analytes elute from the HPLC column, introduce them into the mass spectrometer. Use selected reaction monitoring (SRM) to specifically detect and quantify the parent drug and its polyglutamates based on their unique mass-to-charge ratios.

  • Data Analysis: Generate standard curves using known concentrations of this compound and its polyglutamate standards. Quantify the intracellular concentrations in the cell extracts by comparing their peak areas to the standard curves.

Visualizations of Pathways and Workflows

LY309887_Mechanism_of_Action Core Mechanism of Action of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular LY309887_ext This compound LY309887_int This compound LY309887_ext->LY309887_int Transport FPGS Folylpolyglutamate Synthetase (FPGS) LY309887_int->FPGS LY309887_PG This compound Polyglutamates FPGS->LY309887_PG GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) LY309887_PG->GARFT Inhibits Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis Catalyzes Purine_Depletion Purine Nucleotide Depletion GARFT->Purine_Depletion Blockade leads to ATP_Depletion ATP Depletion Purine_Depletion->ATP_Depletion DNA_RNA_Synthesis_Inhibition Inhibition of DNA & RNA Synthesis Purine_Depletion->DNA_RNA_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis_Inhibition->Cell_Cycle_Arrest

Caption: Core mechanism of this compound action in cancer cells.

Downstream_Signaling_this compound Downstream Signaling Consequences of this compound cluster_metabolic Metabolic Stress cluster_cellular Cellular Response Purine_Depletion Purine Nucleotide Depletion ATP_Depletion ATP Depletion Purine_Depletion->ATP_Depletion Glycolysis_Shunt Glycolysis Shunt Purine_Depletion->Glycolysis_Shunt Replication_Stress Replication Stress Purine_Depletion->Replication_Stress AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Serine_Synthesis Increased Serine Synthesis Cell_Migration Increased Cell Migration Serine_Synthesis->Cell_Migration Glycolysis_Shunt->Serine_Synthesis ATR_CHK1_Activation ATR/CHK1 Activation Replication_Stress->ATR_CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest ATR_CHK1_Activation->Cell_Cycle_Arrest

Caption: Downstream signaling effects of this compound-induced purine depletion.

Experimental_Workflow_Cell_Cycle Experimental Workflow for Cell Cycle Analysis Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Harvesting Harvest Cells Treatment->Harvesting Fixation Fix with 70% Ethanol Harvesting->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Flow_Cytometry Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for analyzing cell cycle effects of this compound.

Conclusion

This compound represents a targeted therapeutic approach that exploits the reliance of cancer cells on de novo purine synthesis. Its primary mechanism of action, the inhibition of GARFT, leads to a cascade of downstream events including ATP depletion, cell cycle arrest, and metabolic reprogramming. A thorough understanding of these intricate mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimal clinical application of this compound and other GARFT inhibitors in oncology. This guide provides a foundational resource for researchers and drug development professionals working to advance cancer therapeutics.

References

LY309887: A Second-Generation Antifolate Inhibitor of Purine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY309887 is a potent, second-generation antifolate antimetabolite that selectively inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By disrupting the synthesis of purines, essential components of DNA and RNA, this compound exhibits broad-spectrum antitumor activity.[1] Developed as an alternative to the first-generation GARFT inhibitor lometrexol, this compound was designed to have a more favorable pharmacological and toxicological profile.[1] This document provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical evaluation of this compound.

Introduction

Antimetabolites are a class of anticancer drugs that interfere with the synthesis of nucleic acids, thereby inhibiting cell division and tumor growth.[3] Folate antagonists, or antifolates, specifically target folate-dependent enzymes.[3][4] this compound, chemically known as 6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid, is a specific inhibitor of GARFT, a critical enzyme in the pathway that produces purines.[1] This targeted action blocks the formation of purine nucleotides, leading to cell death in rapidly proliferating cancer cells.[1][3] Preclinical studies have demonstrated its efficacy in various tumor models, and it has undergone Phase I clinical evaluation.[1][5]

Mechanism of Action

This compound functions as an antimetabolite by competitively inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT).[1][2] GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, which is responsible for the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

The key steps in the mechanism of action are:

  • Cellular Uptake: this compound enters cells, with evidence suggesting transport via folate receptors.[6]

  • Enzyme Inhibition: Inside the cell, this compound binds to GARFT, preventing it from catalyzing the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This is a critical step in the purine synthesis pathway.

  • Purine Depletion: The inhibition of GARFT leads to a depletion of the intracellular pool of purine nucleotides (ATP and GTP).

  • Inhibition of DNA and RNA Synthesis: As purines are essential building blocks for DNA and RNA, their depletion halts nucleic acid synthesis.

  • Cell Cycle Arrest and Apoptosis: The inability to replicate DNA and synthesize RNA leads to cell cycle arrest and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

Like other antifolates, this compound can be activated through polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS).[1] However, it exhibits less extensive polyglutamation compared to lometrexol, which may contribute to its different pharmacokinetic and toxicity profiles.[1][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Cytotoxicity

ParameterValueCell Line/SystemReference
GARFT Inhibition (Ki) 6.5 nMHuman GARFT[2]
Cytotoxicity (IC50) 9.9 nMCCRF-CEM (Human Leukemia)[1][2]

Table 2: Folate Receptor Binding Affinity

Receptor IsoformKi (nM)Reference
Human Folate Receptor α 1.78 nM[2]
Human Folate Receptor β 18.2 nM[2]

Preclinical and Clinical Evaluation

Preclinical Studies

In vivo studies in murine tumor models have demonstrated the potent antitumor activity of this compound. It was shown to be more potent than lometrexol in inhibiting tumor growth in a C3H mammary murine tumor model and several tumor xenografts.[1] In mice bearing C3H mammary cancer cells, this compound achieved complete tumor growth inhibition at doses ranging from 3 mg/kg to 100 mg/kg administered intraperitoneally.[2] Excellent efficacy was also observed in several colon and pancreatic human tumor xenografts.[1]

Interestingly, research has also explored the potential of this compound in non-oncological indications. One study found that this compound was effective in a murine model of collagen-induced arthritis, suggesting its potential utility in the treatment of rheumatoid arthritis.[6]

Phase I Clinical Trial

A Phase I clinical trial of this compound was conducted in human patients with advanced solid tumors. The study evaluated the safety and pharmacology of a weekly dosing schedule combined with daily oral folic acid supplementation to mitigate toxicity.[5] Dose-limiting toxicities included delayed-onset hematologic, neurologic, and mucosal effects.[5] The pharmacokinetic analysis revealed dose linearity for AUC and Cmax, with low circulating levels of the drug persisting for over 200 hours.[5] Urinary excretion accounted for approximately 50% of the parent drug.[5] The study suggested a potential Phase II dose of 2 mg/m² per week for 3 weeks every 6 weeks with daily oral folate supplementation.[5]

Experimental Protocols

In Vitro GARFT Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against human GARFT.

Methodology:

  • Enzyme Preparation: Recombinant human GARFT is expressed and purified.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) at physiological pH containing necessary co-factors is prepared.

  • Substrate and Inhibitor Preparation: Stock solutions of the substrate (glycinamide ribonucleotide) and varying concentrations of this compound are prepared.

  • Enzyme Reaction: The enzymatic reaction is initiated by adding GARFT to the assay buffer containing the substrate and the inhibitor.

  • Detection: The reaction progress is monitored by measuring the change in absorbance or fluorescence resulting from the conversion of the substrate to the product.

  • Data Analysis: The initial reaction rates at different inhibitor concentrations are determined. The Ki is then calculated using appropriate enzyme kinetic models, such as the Michaelis-Menten equation with competitive inhibition.

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a cancer cell line.

Methodology:

  • Cell Culture: CCRF-CEM human leukemia cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

  • Data Analysis: The absorbance or fluorescence readings are normalized to the untreated control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

purine_biosynthesis_inhibition cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Mechanism of this compound R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA PRA PRPP->PRA GAR Glycinamide Ribonucleotide (GAR) PRA->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GAR->FGAR GARFT IMP Inosine Monophosphate (IMP) FGAR->IMP AMP_GMP AMP & GMP IMP->AMP_GMP DNA_RNA DNA & RNA Synthesis AMP_GMP->DNA_RNA This compound This compound GARFT GARFT This compound->GARFT Inhibits

Caption: Inhibition of the De Novo Purine Biosynthesis Pathway by this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation enzyme_assay GARFT Inhibition Assay (Ki determination) cytotoxicity_assay Cytotoxicity Assay (IC50 determination) enzyme_assay->cytotoxicity_assay Identifies potent inhibitor cell_culture Cancer Cell Culture (e.g., CCRF-CEM) cell_culture->cytotoxicity_assay animal_model Murine Tumor Model (e.g., Xenograft) cytotoxicity_assay->animal_model Promising candidate for in vivo testing drug_administration This compound Administration animal_model->drug_administration tumor_measurement Tumor Growth Monitoring drug_administration->tumor_measurement efficacy_assessment Efficacy Assessment tumor_measurement->efficacy_assessment phase1 Phase I Clinical Trial (Safety & PK) efficacy_assessment->phase1 Demonstrates preclinical efficacy phase2_dose Determine Recommended Phase II Dose phase1->phase2_dose

Caption: Drug Development Workflow for this compound.

References

The Cutting Edge of Cancer Therapeutics: A Technical Guide to LY309887, a Potent Glycinamide Ribonucleotide Formyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LY309887, a second-generation folate analog antimetabolite that acts as a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). By targeting a crucial enzyme in the de novo purine biosynthesis pathway, this compound represents a significant advancement in the development of targeted cancer therapies. This document details the core mechanism of action, presents a comparative analysis with its predecessor Lometrexol, outlines detailed experimental protocols for its evaluation, and visualizes key biological and experimental workflows.

Introduction: The Rationale for Targeting GARFT in Oncology

Rapidly proliferating cancer cells have a high demand for nucleotides to sustain the synthesis of DNA and RNA.[1] The de novo purine biosynthesis pathway is a critical metabolic route for the production of adenosine and guanosine, the fundamental building blocks of nucleic acids. Glycinamide ribonucleotide formyltransferase (GARFT) is a key enzyme in this pathway, catalyzing the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).[2][3] Inhibition of GARFT leads to a depletion of intracellular purine pools, resulting in cell cycle arrest and apoptosis, making it an attractive target for anticancer drug development.[2][4]

Lometrexol (also known as DDATHF) was the first specific and potent GARFT inhibitor to be investigated clinically.[3][5] While it demonstrated significant antitumor activity, its clinical utility was hampered by delayed and cumulative toxicities.[4][5] This prompted the development of this compound, a second-generation GARFT inhibitor designed to have a more favorable biochemical, pharmacological, and toxicological profile.[5][6]

Mechanism of Action: Disrupting Purine Synthesis

This compound exerts its cytotoxic effects by specifically inhibiting GARFT.[6] As a folate analog, it is actively transported into cancer cells. For full intracellular activity and retention, this compound requires polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS).[5] The resulting polyglutamated forms are more potent inhibitors of GARFT.[3]

By blocking the conversion of GAR to FGAR, this compound effectively halts the de novo purine synthesis pathway. This leads to a rapid and prolonged depletion of intracellular purine nucleotide pools (ATP and GTP).[2] The resulting purine deficiency inhibits DNA and RNA synthesis, causing cell cycle arrest in the S phase and ultimately inducing apoptosis in cancer cells.[2]

Inhibition of GARFT by this compound in the de novo purine synthesis pathway.

Quantitative Data: A Comparative Analysis

This compound was developed to improve upon the therapeutic profile of Lometrexol. The following tables summarize the key quantitative differences between these two GARFT inhibitors.

Table 1: In Vitro Potency and Cellular Activity

ParameterLometrexolThis compoundReference
GARFT Inhibition (Kᵢ)~58.5 nM6.5 nM[5][6]
Cellular Potency (IC₅₀) in CCRF-CEM cells2.9 nM9.9 nM[5][6]

Note: The Kᵢ value for Lometrexol is estimated based on reports of this compound having 9-fold greater potency.[5][6]

Table 2: Pharmacological and Biochemical Properties

PropertyLometrexolThis compoundKey FindingsReference
PolyglutamylationMore extensiveLess extensiveLivers of mice accumulated fewer polyglutamates of this compound.[5][6]
Folate Receptor α (FRα) AffinityHigh6-fold lower than LometrexolLometrexol's higher affinity for FRα may contribute to its toxicity.[5][6]

Table 3: Preclinical In Vivo Efficacy

Tumor ModelLometrexol EfficacyThis compound EfficacyComparative OutcomeReference
C3H Mammary Murine TumorPotentMore potentThis compound showed greater tumor growth inhibition.[5]
Colon XenograftsExcellentExcellentBoth compounds were highly effective.[5]
Pancreatic Human XenograftsEfficaciousGreater EfficacyThis compound demonstrated superior antitumor activity.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

GARFT Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on GARFT by measuring the rate of 5,8-dideaza-tetrahydrofolate production.[2]

Materials:

  • Purified human GARFTase enzyme

  • α,β-glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolic acid (10-CHO-DDF)

  • 0.1 M HEPES buffer (pH 7.5)

  • This compound stock solution (in DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometer plate reader

Procedure:

  • Prepare Reagent Mix: In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing 30 µM α,β-GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer (pH 7.5).[2]

  • Add Inhibitor: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C.[2]

  • Initiate Reaction: To start the assay, add 150 µL of 20 nM purified human GARFTase to each well. For a blank, add 150 µL of buffer without the enzyme.[2]

  • Measure Absorbance: Immediately after adding the enzyme, shake the plate for 5 seconds and begin recording the absorbance at 295 nm at 15-second intervals for 20 minutes using a plate reader.[2]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percentage of GARFT inhibition for each this compound concentration relative to the no-inhibitor control and calculate the Kᵢ value.

GARFT_Assay_Workflow start Start prep_reagents Prepare Reagent Mix (GAR, 10-CHO-DDF, Buffer) start->prep_reagents add_inhibitor Add Varying Concentrations of this compound prep_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Purified GARFT Enzyme pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 295 nm (15-sec intervals for 20 min) initiate_reaction->measure_absorbance analyze_data Calculate Initial Reaction Rates and Determine Kᵢ measure_absorbance->analyze_data end End analyze_data->end

Workflow for the spectrophotometric GARFT enzyme inhibition assay.
Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines, such as CCRF-CEM.[1][5]

Materials:

  • CCRF-CEM human T-cell acute lymphoblastic leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed CCRF-CEM cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of RPMI-1640 medium.[5]

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted inhibitor solutions to the respective wells. Include wells with DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells Seed CCRF-CEM Cells in 96-well Plates start->seed_cells drug_treatment Add Serial Dilutions of this compound seed_cells->drug_treatment incubate_72h Incubate for 72 hours drug_treatment->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and Determine IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell proliferation assay.

Clinical Development and Future Perspectives

This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors. These studies aimed to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound administered with folic acid supplementation to mitigate toxicity.

Representative Phase I Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Phase I dose-escalation trial of this compound.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment and Dose Escalation cluster_evaluation Evaluation eligibility Assess Eligibility Criteria (Inclusion/Exclusion) informed_consent Informed Consent eligibility->informed_consent folic_acid Folic Acid Supplementation informed_consent->folic_acid dose_escalation Administer this compound (Dose Escalation Cohorts) folic_acid->dose_escalation pk_pd_sampling Pharmacokinetic and Pharmacodynamic Sampling dose_escalation->pk_pd_sampling toxicity_monitoring Monitor for Adverse Events and Dose-Limiting Toxicities dose_escalation->toxicity_monitoring tumor_assessment Tumor Response Assessment (e.g., RECIST) dose_escalation->tumor_assessment data_analysis Data Analysis pk_pd_sampling->data_analysis toxicity_monitoring->data_analysis tumor_assessment->data_analysis

Workflow of a Phase I dose-escalation clinical trial for this compound.
Logical Development from Lometrexol to this compound

The development of this compound was a logical progression based on the clinical experience with Lometrexol.

Logical_Development Lometrexol Lometrexol (1st Gen GARFTi) Clinical_Experience Clinical Experience: - Antitumor Activity - Delayed Cumulative Toxicity Lometrexol->Clinical_Experience Rationale Rationale for 2nd Gen: - Improve Therapeutic Index - Reduce Toxicity Clinical_Experience->Rationale This compound This compound (2nd Gen GARFTi) Rationale->this compound Improved_Profile Improved Preclinical Profile: - Higher GARFT Potency - Less Polyglutamylation - Lower FRα Affinity This compound->Improved_Profile

Logical progression from Lometrexol to the development of this compound.

Conclusion

This compound represents a refined approach to targeting the de novo purine biosynthesis pathway in cancer. Its enhanced potency against GARFT and altered pharmacological properties compared to Lometrexol underscore the potential for developing more effective and less toxic chemotherapeutic agents. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into this promising class of anticancer compounds and accelerating the development of novel cancer therapies.

References

Preclinical Profile of LY309887: A Technical Guide to a Second-Generation GARFT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY309887 is a potent, second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] Developed as an alternative to the first-generation inhibitor lometrexol, this compound exhibits a distinct biochemical and pharmacological profile, suggesting the potential for broad antitumor activity with a more favorable toxicity profile.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Inhibition of Purine Biosynthesis

This compound exerts its cytotoxic effects by targeting and inhibiting glycinamide ribonucleotide formyltransferase (GARFT). This enzyme catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), a critical step in the de novo synthesis of purines, which are essential building blocks for DNA and RNA. By blocking this pathway, this compound depletes the cellular pool of purines, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.

Below is a diagram illustrating the de novo purine biosynthesis pathway and the point of inhibition by this compound.

purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition by this compound PRPP Ribose-5-phosphate PRA Phosphoribosylamine PRPP->PRA Glutamine GAR Glycinamide ribonucleotide (GAR) PRA->GAR Glycine FGAR Formylglycinamide ribonucleotide (FGAR) GAR->FGAR 10-formyl-THF GARFT GARFT IMP Inosine monophosphate (IMP) FGAR->IMP Multiple Steps AMP_GMP AMP & GMP IMP->AMP_GMP DNA_RNA DNA & RNA Synthesis AMP_GMP->DNA_RNA This compound This compound This compound->GARFT Inhibits

Figure 1: De Novo Purine Biosynthesis Pathway Inhibition by this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data regarding its potency and efficacy. These findings are summarized in the tables below for easy comparison.

Table 1: In Vitro GARFT Inhibition and Cytotoxicity
ParameterThis compoundLometrexolReference
GARFT Inhibition (Ki) 6.5 nM~58.5 nM[1]
CCRF-CEM Cell Line (IC50) 9.9 nM2.9 nM[1]
Table 2: Folate Receptor Binding Affinity (Ki)
Receptor IsoformThis compoundLometrexolReference
FR alpha Higher Affinity6-fold Higher Affinity than this compound[1]
FR beta Lower AffinityLower Affinity[1]
Selectivity (β Ki / α Ki) 10.55.0[1]
Table 3: In Vivo Antitumor Efficacy
Tumor ModelDrug AdministrationObservationReference
C3H Mammary Murine Tumor Intraperitoneal injectionThis compound was more potent than lometrexol at inhibiting tumor growth.[1]
Colon Xenografts Not SpecifiedExcellent efficacy achieved by both this compound and lometrexol.[1]
Pancreatic Human Xenografts Not SpecifiedThis compound achieved greater efficacy than lometrexol.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide in-depth protocols for key experiments conducted with this compound.

GARFT Inhibition Assay (Spectrophotometric)

This assay quantifies the enzymatic activity of GARFT and its inhibition by this compound.

Workflow Diagram:

garft_assay_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis arrow arrow prep_reagents Prepare Assay Buffer, Substrates (GAR, 10-formyl-5,8-dideazafolate), and this compound dilutions mix_components Mix Assay Buffer, Substrates, and this compound in a 96-well plate prep_reagents->mix_components pre_incubate Pre-incubate at 37°C mix_components->pre_incubate add_enzyme Initiate reaction by adding purified GARFTase pre_incubate->add_enzyme read_absorbance Measure absorbance at 295 nm in kinetic mode add_enzyme->read_absorbance calculate_rates Calculate initial reaction rates read_absorbance->calculate_rates plot_data Plot rates vs. inhibitor concentration calculate_rates->plot_data determine_ki Determine Ki value plot_data->determine_ki

Figure 2: Workflow for a Spectrophotometric GARFT Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M HEPES, pH 7.5.

    • Substrates: Prepare stock solutions of glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolate (a stable analog of 10-formyl-tetrahydrofolate).

    • This compound: Prepare a stock solution in DMSO and create serial dilutions in the assay buffer.

    • Enzyme: Purified human GARFTase.

  • Reaction Setup (96-well UV-transparent plate):

    • To each well, add the assay buffer, GAR, and 10-formyl-5,8-dideazafolate to their final concentrations.

    • Add the various dilutions of this compound to the appropriate wells. Include a control with no inhibitor.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a specific concentration of purified GARFTase to each well.

    • Immediately begin measuring the increase in absorbance at 295 nm in kinetic mode using a spectrophotometer. The increase in absorbance corresponds to the formation of tetrahydrofolate.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

    • Plot the initial rates against the different concentrations of this compound.

    • Determine the Ki (inhibition constant) value by fitting the data to an appropriate enzyme inhibition model.

In Vitro Cytotoxicity Assay (CCRF-CEM Human Leukemia Cell Line)

This assay determines the concentration of this compound required to inhibit the growth of the CCRF-CEM human leukemia cell line by 50% (IC50). A representative protocol using a standard MTT assay is described below.

Workflow Diagram:

cytotoxicity_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_viability_assay Viability Assessment (MTT) cluster_readout Data Acquisition & Analysis arrow arrow seed_cells Seed CCRF-CEM cells in a 96-well plate add_drug Add serial dilutions of this compound seed_cells->add_drug incubate Incubate for a defined period (e.g., 72 hours) add_drug->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50

Figure 3: Workflow for a CCRF-CEM Cytotoxicity Assay using MTT.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture CCRF-CEM cells in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Add the drug dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-drug control.

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Antitumor Efficacy (C3H Mammary Murine Tumor Model)

This in vivo model assesses the ability of this compound to inhibit tumor growth in a murine model.

Workflow Diagram:

invivo_tumor_model_workflow cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment Phase cluster_endpoint_analysis Endpoint and Analysis arrow arrow implant_cells Implant C3H mammary tumor cells subcutaneously into mice monitor_growth Monitor tumor growth until a palpable size is reached implant_cells->monitor_growth randomize Randomize mice into treatment and control groups monitor_growth->randomize administer_drug Administer this compound (i.p.) and vehicle control according to a defined schedule randomize->administer_drug measure_tumors Measure tumor volume periodically administer_drug->measure_tumors measure_tumors->administer_drug Repeated cycles euthanize Euthanize mice at the end of the study measure_tumors->euthanize excise_tumors Excise and weigh tumors euthanize->excise_tumors analyze_data Analyze tumor growth inhibition excise_tumors->analyze_data

Figure 4: Workflow for In Vivo Antitumor Efficacy Study.

Detailed Protocol:

  • Animal Model and Tumor Implantation:

    • Utilize an appropriate mouse strain (e.g., C3H/HeN).

    • Subcutaneously implant a known number of C3H mammary carcinoma cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).

    • Randomize the mice into different treatment groups, including a vehicle control group and one or more this compound dose groups.

  • Drug Administration and Monitoring:

    • Administer this compound intraperitoneally (i.p.) according to a predetermined dosing schedule (e.g., daily, every other day).

    • Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a specific duration.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Analyze the data by comparing the tumor growth rates and final tumor weights between the treatment and control groups to determine the extent of tumor growth inhibition.

Conclusion

The preclinical data for this compound demonstrate its potent and specific inhibition of GARFT, leading to significant in vitro cytotoxicity against leukemia cells and robust antitumor efficacy in various in vivo models. Its pharmacological profile, including its interaction with folate receptors, distinguishes it from the first-generation inhibitor lometrexol. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising anticancer agent. These studies underscore the potential of this compound as a valuable therapeutic candidate for the treatment of solid tumors.[1]

References

The Antitumor Activity of LY309887: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY309887 is a second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1][2] By targeting this pathway, this compound disrupts the synthesis of purine nucleotides, which are essential for DNA and RNA replication, thereby exhibiting potent antitumor activity.[3] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, quantitative antitumor activity, and detailed experimental methodologies.

Mechanism of Action: Inhibition of Purine Biosynthesis

This compound exerts its cytotoxic effects by specifically inhibiting GARFT, which catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a key step in the de novo purine synthesis pathway.[3][4] This inhibition leads to a depletion of the intracellular purine pool, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3]

Below is a diagram illustrating the de novo purine biosynthesis pathway and the point of inhibition by this compound.

purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition PRPP Ribose-5-phosphate PRA Phosphoribosylamine PRPP->PRA Glutamine GAR Glycinamide ribonucleotide (GAR) PRA->GAR Glycine FGAR Formylglycinamide ribonucleotide (FGAR) GAR->FGAR 10-Formyl-THF (GARFT) Purines Purine Nucleotides (AMP, GMP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA This compound This compound GARFT_inhibit GARFT_inhibit->GAR Inhibits GARFT

Caption: Inhibition of GARFT by this compound in the de novo purine biosynthesis pathway.

Quantitative Antitumor Activity

The antitumor activity of this compound has been evaluated through both in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Inhibitory Activity
CompoundTargetAssay TypeValueCell LineReference
This compoundGARFTEnzyme Inhibition (Ki)6.5 nM-[2]
This compoundCell ViabilityCytotoxicity (IC50)9.9 nMCCRF-CEM (Human Leukemia)[2]
LometrexolGARFTEnzyme Inhibition (Ki)58.5 nM-[2]
LometrexolCell ViabilityCytotoxicity (IC50)2.9 nMCCRF-CEM (Human Leukemia)[2]
In Vivo Antitumor Efficacy

While specific tumor growth inhibition percentages are not consistently reported in the initial search results, the available data indicates significant in vivo activity.

Tumor ModelCancer TypeDosingOutcomeReference
C3H Mammary CarcinomaMurine MammaryIntraperitoneal injectionsMore potent than lometrexol at inhibiting tumor growth.[2][2][5]
Human Colon XenograftColon CancerNot SpecifiedExcellent efficacy observed.[2][2]
Human Pancreatic XenograftPancreatic CancerNot SpecifiedGreater efficacy than lometrexol.[2][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. The following sections outline the protocols for key experiments cited in the literature.

GARFT Enzyme Inhibition Assay

This assay spectrophotometrically measures the activity of purified GARFT and the inhibitory potential of compounds like this compound.

garft_assay cluster_workflow GARFT Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified GARFT Enzyme - GAR Substrate - 10-Formyl-5,8-dideazafolic acid - this compound (Inhibitor) start->prepare_reagents mix_components Mix Assay Components in Spectrophotometer Cuvette prepare_reagents->mix_components initiate_reaction Initiate Reaction with GARFT Enzyme mix_components->initiate_reaction measure_absorbance Monitor Increase in Absorbance at 295 nm Over Time initiate_reaction->measure_absorbance calculate_rate Calculate Initial Reaction Rates measure_absorbance->calculate_rate determine_ki Determine Ki Value using Enzyme Inhibition Models calculate_rate->determine_ki end End determine_ki->end

Caption: Workflow for determining the inhibitory constant (Ki) of this compound against GARFT.

Protocol Details:

  • Reagent Preparation : Purified recombinant GARFT enzyme, glycinamide ribonucleotide (GAR), and the cofactor 10-formyl-5,8-dideazafolic acid are prepared in a suitable buffer (e.g., HEPES buffer, pH 7.5).[6] A series of concentrations of this compound are also prepared.

  • Assay Setup : The assay is typically performed in a 96-well plate or spectrophotometer cuvettes. All components except the enzyme are mixed.

  • Reaction Initiation : The reaction is initiated by the addition of the GARFT enzyme.

  • Data Acquisition : The increase in absorbance at 295 nm, corresponding to the formation of 5,8-dideazatetrahydrofolate, is monitored over time.[3]

  • Data Analysis : Initial reaction rates are calculated from the linear phase of the reaction. The Ki value is determined by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

mtt_assay cluster_workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed CCRF-CEM cells in a 96-well plate start->seed_cells add_compound Add varying concentrations of This compound to the wells seed_cells->add_compound incubate Incubate for a defined period (e.g., 72 hours) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for determining the IC50 of this compound using an MTT assay.

Protocol Details:

  • Cell Seeding : CCRF-CEM cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay.[7]

  • Compound Treatment : A range of this compound concentrations are added to the wells. Control wells with untreated cells and vehicle controls are included.

  • Incubation : The plates are incubated for a period that allows for the assessment of cytotoxicity, typically 72 hours.[8]

  • MTT Addition and Incubation : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours to allow viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Human Tumor Xenograft Studies

These studies involve the implantation of human tumor cells into immunodeficient mice to evaluate the antitumor efficacy of a compound in a more physiologically relevant setting.

xenograft_study cluster_workflow Human Tumor Xenograft Study Workflow start Start prepare_cells Prepare human tumor cells (e.g., colon, pancreatic) start->prepare_cells implant_cells Subcutaneously implant cells into immunodeficient mice prepare_cells->implant_cells monitor_tumor_growth Monitor tumor growth until a predetermined size is reached implant_cells->monitor_tumor_growth randomize_mice Randomize mice into treatment and control groups monitor_tumor_growth->randomize_mice administer_treatment Administer this compound and vehicle control according to schedule randomize_mice->administer_treatment measure_tumors Measure tumor volume regularly administer_treatment->measure_tumors euthanize_and_collect Euthanize mice at endpoint and collect tumors for analysis measure_tumors->euthanize_and_collect analyze_data Analyze tumor growth inhibition euthanize_and_collect->analyze_data end End analyze_data->end

Caption: Workflow for assessing the in vivo antitumor activity of this compound.

Protocol Details:

  • Cell Implantation : Human tumor cells (e.g., from colon or pancreatic cancer cell lines) are suspended in a suitable medium, sometimes with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[1][9]

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (length x width²) / 2.[1][10]

  • Treatment Administration : Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a specific dosing schedule. The control group receives a vehicle solution.[11]

  • Efficacy Evaluation : Tumor volumes and body weights are measured regularly throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Clinical Development

A Phase I clinical trial of this compound has been conducted in patients with advanced solid tumors. The study evaluated the safety, pharmacokinetics, and a recommended Phase II dose.

Phase I Trial Summary:

  • Dosing Schedule : Weekly administration with daily oral folic acid supplementation.[1]

  • Dose-Limiting Toxicities : Delayed onset hematologic, neurologic, and mucosal toxicities were observed.[1]

  • Pharmacokinetics : The area under the curve (AUC) and maximum concentration (Cmax) were dose-linear. The drug exhibited a long terminal half-life, with low levels persisting for over 200 hours. Approximately 50% of the parent drug was excreted in the urine.[1]

  • Recommended Phase II Dose : 2 mg/m² weekly for three weeks, repeated every six weeks, with daily oral folate supplementation was suggested for further evaluation.[1]

Conclusion

This compound is a potent and selective inhibitor of GARFT with demonstrated antitumor activity in a range of preclinical models. Its distinct pharmacological profile compared to the first-generation inhibitor, lometrexol, suggests the potential for a favorable therapeutic index. The results from the Phase I clinical trial have established a potential dosing regimen for further investigation in solid tumors. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound as a cancer therapeutic.

References

The Role of LY309887 in the Inhibition of de Novo Purine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY309887, a second-generation antifolate and a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). As a critical enzyme in the de novo purine biosynthesis pathway, GARFT represents a key target for anticancer therapeutics. This document details the mechanism of action of this compound, presenting its inhibitory activity in a comparative context with its predecessor, Lometrexol. Detailed experimental methodologies for key assays are provided, alongside structured quantitative data and visualizations of the pertinent biochemical pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: Targeting Purine Biosynthesis in Oncology

The de novo synthesis of purine nucleotides is a fundamental cellular process, essential for the creation of DNA and RNA. This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleic acid precursors. Consequently, the enzymes involved in this pathway are attractive targets for the development of anticancer agents. Antifolates, which disrupt the function of folate-dependent enzymes, have long been a cornerstone of chemotherapy.

This compound (6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid) is a potent antifolate antimetabolite designed to specifically inhibit glycinamide ribonucleotide formyltransferase (GARFT). GARFT catalyzes the first of two folate-dependent steps in the de novo purine biosynthesis pathway. By inhibiting this enzyme, this compound leads to a depletion of the intracellular purine pool, resulting in the cessation of DNA and RNA synthesis, cell cycle arrest in the S phase, and ultimately, apoptosis of cancer cells.[1][2] This targeted mechanism of action offers a distinct advantage and a different resistance profile compared to other antifolates like methotrexate, which primarily inhibits dihydrofolate reductase (DHFR).[1]

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by acting as a tight-binding inhibitor of GARFT.[3] This enzyme is responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the formation of the purine ring.

Similar to other antifolates, this compound is actively transported into cells and undergoes polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). The polyglutamated forms of this compound are retained within the cell and are more potent inhibitors of GARFT.[1] However, this compound exhibits a lower rate of polyglutamation compared to Lometrexol, which may contribute to a different pharmacokinetic and toxicity profile.[3]

Signaling Pathway: De Novo Purine Biosynthesis

The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the step catalyzed by GARFT and the inhibitory action of this compound.

Purine_Biosynthesis PRPP Ribose-5-Phosphate PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GAR Synthetase GARFT GARFT GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM Multiple Steps AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR Multiple Steps CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR Multiple Steps SAICAR Succinocarboxamide Aminoimidazole Ribonucleotide CAIR->SAICAR Multiple Steps AICAR Aminoimidazole Carboxamide Ribonucleotide SAICAR->AICAR Multiple Steps FAICAR Formylaminoimidazole Carboxamide Ribonucleotide AICAR->FAICAR Multiple Steps IMP Inosine Monophosphate (IMP) FAICAR->IMP Multiple Steps GARFT->FGAR This compound This compound This compound->GARFT

Caption: Inhibition of GARFT by this compound in the de novo purine biosynthesis pathway.

Quantitative Data: In Vitro Activity

The inhibitory potency of this compound has been extensively characterized and compared to its predecessor, Lometrexol. The following tables summarize key quantitative data from enzymatic and cellular assays.

Table 1: GARFT Enzyme Inhibition
CompoundTarget EnzymeKi (nM)Observation
This compound Human GARFT6.59-fold more potent than Lometrexol[3]
Lometrexol Human GARFT~58.5-
Table 2: Folate Receptor (FR) Binding Affinity
CompoundReceptor IsoformKi (nM)Observation
This compound FRα1.78Lometrexol has a 6-fold higher affinity for FRα[3]
FRβ18.2-
Lometrexol FRα~0.3-
FRβ~1.5-
Table 3: Cellular Cytotoxicity
CompoundCell LineIC50 (nM)Cell Type
This compound CCRF-CEM9.9Human T-cell leukemia[3]
Lometrexol CCRF-CEM2.9Human T-cell leukemia[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established laboratory practices for the evaluation of GARFT inhibitors.

In Vitro GARFT Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against the GARFT enzyme.

Principle: The activity of GARFT is measured spectrophotometrically by monitoring the production of 5,8-dideazatetrahydrofolate at 295 nm.

Materials:

  • Recombinant human GARFT enzyme

  • Substrates: Glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolic acid (10-CHO-DDF)

  • Inhibitor: this compound

  • Assay Buffer: 0.1 M HEPES, pH 7.5

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to a final volume of 150 µL:

    • 30 µM GAR

    • 5.4 µM 10-CHO-DDF

    • Varying concentrations of this compound

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding 150 µL of 20 nM GARFT enzyme to each well.

  • Immediately shake the plate for 5 seconds.

  • Monitor the change in absorbance at 295 nm at 15-second intervals for 20 minutes.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the Ki value by fitting the initial rates against the inhibitor concentrations using appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.

Cellular Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • CCRF-CEM human T-cell leukemia cell line

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plate

  • Multi-well spectrophotometer

Procedure:

  • Culture CCRF-CEM cells in suspension, maintaining a cell density between 3 x 105 and 1 x 106 cells/mL.

  • Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in the culture medium.

  • Add 100 µL of the diluted this compound solutions to the respective wells. Include untreated control wells and vehicle control wells (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

In Situ GARFT Inhibition Assay

Objective: To measure the inhibition of GARFT within intact cells by quantifying the accumulation of a radiolabeled substrate.

Principle: Cells are incubated with [14C]glycine, a precursor that is incorporated into GAR. Inhibition of GARFT by this compound will lead to an accumulation of [14C]GAR, which can be separated from other radiolabeled metabolites and quantified. Azaserine, an inhibitor of a downstream enzyme, is often used to enhance the accumulation of FGAR, which in the context of GARFT inhibition, indirectly reflects the block at the GAR to FGAR conversion.

Materials:

  • Cancer cell line (e.g., CCRF-CEM)

  • Culture medium (folate-free RPMI 1640)

  • [14C(U)]glycine

  • This compound

  • Azaserine

  • Perchloric acid

  • Anion-exchange chromatography column (e.g., AG1-X8)

  • Elution buffers (e.g., formic acid gradients)

  • Scintillation counter

Procedure:

  • Seed cells in culture dishes and allow them to adhere or stabilize in suspension.

  • Replace the medium with fresh folate-free RPMI 1640 and incubate with varying concentrations of this compound for a predetermined period (e.g., 18 hours).

  • Add 10 µM azaserine to the culture medium.

  • Pulse the cells with [14C]glycine and incubate for a defined period (e.g., 60 minutes).

  • Terminate the incubation by washing the cells with ice-cold PBS.

  • Extract the intracellular metabolites by adding cold perchloric acid.

  • Centrifuge to pellet the protein and neutralize the supernatant.

  • Apply the supernatant to a pre-equilibrated anion-exchange column.

  • Elute the radiolabeled metabolites using a stepwise or linear gradient of formic acid.

  • Collect fractions and quantify the radioactivity in each fraction using a scintillation counter.

  • Identify the peak corresponding to [14C]GAR (or related precursors) and calculate its accumulation as a function of this compound concentration.

Experimental and Drug Development Workflow

The preclinical evaluation of a GARFT inhibitor like this compound follows a logical progression from initial compound screening to in vivo efficacy studies. The following diagram outlines a typical workflow.

Experimental_Workflow Target_ID Target Identification (GARFT in Purine Pathway) Compound_Screening Compound Screening & Lead Identification Target_ID->Compound_Screening Enzyme_Assay In Vitro Enzyme Assay (GARFT Inhibition, Ki) Compound_Screening->Enzyme_Assay Cell_Assay Cell-Based Assays (Cytotoxicity, IC50) Enzyme_Assay->Cell_Assay Mechanism_Study Mechanism of Action Studies (In Situ GARFT Inhibition) Cell_Assay->Mechanism_Study ADME_Tox In Vitro ADME/Tox (Metabolic Stability, etc.) Cell_Assay->ADME_Tox Animal_Models In Vivo Efficacy Studies (Tumor Xenografts) Mechanism_Study->Animal_Models ADME_Tox->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Animal_Models->PK_PD Tox_Studies Preclinical Toxicology PK_PD->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND

Caption: Preclinical development workflow for a GARFT inhibitor like this compound.

Conclusion

This compound is a highly potent and specific inhibitor of GARFT, a key enzyme in the de novo purine biosynthesis pathway. Its distinct biochemical and pharmacological properties, including its high potency and altered polyglutamation profile compared to Lometrexol, underscore its potential as a valuable agent in cancer therapy. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working on the next generation of antifolates and other inhibitors of nucleotide synthesis. The continued investigation into the clinical application of GARFT inhibitors is warranted, with the potential to offer new therapeutic options for a range of solid tumors.

References

An In-depth Technical Guide to the Pharmacology of LY309887

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY309887 is a second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By selectively targeting this pathway, this compound disrupts the production of essential purine nucleotides, leading to cellular ATP depletion, cell cycle arrest, and potent antitumor activity. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and detailed experimental methodologies for its evaluation.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), the enzyme responsible for the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR) in the de novo purine synthesis pathway. This inhibition blocks the synthesis of inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The subsequent depletion of purine nucleotides, particularly ATP, leads to a cascade of cellular events including cell cycle arrest and growth inhibition.[1]

Signaling Pathway of De Novo Purine Synthesis Inhibition by this compound

The following diagram illustrates the central role of GARFT in the de novo purine synthesis pathway and the point of inhibition by this compound.

purine_synthesis cluster_pathway De Novo Purine Synthesis cluster_downstream Downstream Products PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GARFT GARFT GARFT GAR->GARFT FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP ATP ATP AMP->ATP GTP GTP GMP->GTP This compound This compound This compound->inhibition GARFT->FGAR

Figure 1: De Novo Purine Synthesis Pathway and this compound Inhibition.
Cellular Consequences of GARFT Inhibition

The inhibition of GARFT by this compound sets off a chain of events within the cell, ultimately leading to cytostasis and cytotoxicity.

cellular_consequences This compound This compound GARFT_inhibition GARFT Inhibition This compound->GARFT_inhibition Purine_depletion Purine Nucleotide Depletion (ATP, GTP) GARFT_inhibition->Purine_depletion ATP_depletion Cellular ATP Depletion Purine_depletion->ATP_depletion Cell_cycle_arrest Cell Cycle Arrest (G1, S, G2/M) ATP_depletion->Cell_cycle_arrest Growth_inhibition Growth Inhibition (Cytostasis) Cell_cycle_arrest->Growth_inhibition Cytotoxicity Cytotoxicity Growth_inhibition->Cytotoxicity

Figure 2: Cellular Consequences of this compound-mediated GARFT Inhibition.

Quantitative Data

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of GARFT and significant cytotoxic activity against various cancer cell lines. A comparison with the first-generation GARFT inhibitor, lometrexol, is provided for context.

ParameterThis compoundLometrexolReference
GARFT Inhibition (Ki) 6.5 nM~58.5 nM[2]
CCRF-CEM IC50 9.9 nM2.9 nM[2]
Folate Receptor Affinity

This compound exhibits selectivity for the alpha isoform of the folate receptor (FRα).

ParameterThis compoundLometrexolReference
FRα Affinity Higher than FRβHigher than FRβ[2]
FRβ/FRα Ki Ratio 10.55.0[2]
Pharmacokinetic Parameters (Phase I Clinical Trial)

A Phase I clinical trial in humans provided the following pharmacokinetic insights.

ParameterValueDetailsReference
Dose Linearity LinearObserved for AUC and Cmax in the 0.5-4 mg/m² dose range.[3]
Persistence > 200 hoursLow circulating levels of the drug were detected for over 200 hours.[3]
Urinary Excretion ~50%Highly variable urinary excretion of the parent drug, near maximal within 24 hours.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacology of this compound.

GARFT Inhibition Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of purified GARFT and its inhibition by compounds like this compound.

garft_assay_workflow start Start prepare_reagents Prepare Reagents: - Purified GARFTase - GAR substrate - 10-formyl-5,8-dideazafolate - this compound dilutions - Assay buffer (0.1 M HEPES, pH 7.5) start->prepare_reagents prepare_plate Prepare 96-well UV-transparent plate: - Add 150 µL of reaction mix per well (GAR, 10-formyl-5,8-dideazafolate, this compound) prepare_reagents->prepare_plate pre_incubate Pre-incubate plate at 37°C prepare_plate->pre_incubate initiate_reaction Initiate reaction by adding 150 µL of 20 nM GARFTase pre_incubate->initiate_reaction measure_absorbance Measure absorbance increase at 295 nm in kinetic mode for 10-20 min at 37°C initiate_reaction->measure_absorbance analyze_data Analyze Data: - Calculate initial reaction rates - Plot rates vs. inhibitor concentration - Determine Ki measure_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for a Spectrophotometric GARFT Inhibition Assay.

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer (0.1 M HEPES, pH 7.5) to achieve a range of desired concentrations.

  • Reaction Mixture: In a UV-transparent 96-well plate, combine 30 µM of glycinamide ribonucleotide (GAR), 5.4 µM of 10-formyl-5,8-dideazafolate, and varying concentrations of this compound in a final volume of 150 µL per well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 150 µL of 20 nM purified human GARFTase to each well.

  • Measurement: Immediately measure the increase in absorbance at 295 nm in kinetic mode for 10-20 minutes at 37°C using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Plot the initial rates against the inhibitor concentrations to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., CCRF-CEM) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the this compound concentration to determine the IC50 value.[1]

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model.

xenograft_workflow start Start cell_culture Culture human cancer cells (e.g., C3H mammary, colon, or pancreatic) start->cell_culture implant_cells Subcutaneously implant cells into immunocompromised mice cell_culture->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) implant_cells->tumor_growth randomize_groups Randomize mice into treatment and control groups tumor_growth->randomize_groups administer_treatment Administer this compound and vehicle control (specific dose and schedule) randomize_groups->administer_treatment monitor_mice Monitor tumor growth (caliper measurements) and animal well-being administer_treatment->monitor_mice analyze_data Analyze Data: - Compare tumor growth between groups - Assess toxicity monitor_mice->analyze_data end End analyze_data->end

Figure 4: General Workflow for an In Vivo Xenograft Study.

Procedure:

  • Cell Culture and Implantation: Culture human tumor cells (e.g., C3H mammary tumor cells, or colon or pancreatic cancer xenografts) in vitro. Harvest and subcutaneously inject the cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[2][5]

  • Tumor Growth and Grouping: Allow the tumors to grow to a predetermined size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups.

  • Drug Administration: Administer this compound at various doses and schedules (e.g., intraperitoneally). The control group receives the vehicle.

  • Tumor Measurement and Monitoring: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Data Analysis: At the end of the study, compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy.

Conclusion

This compound is a potent and selective inhibitor of GARFT with a distinct pharmacological profile compared to its predecessor, lometrexol. Its mechanism of action, centered on the disruption of de novo purine synthesis, leads to significant antitumor activity in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other GARFT inhibitors. Further research into its clinical efficacy and potential combination therapies is warranted.

References

An In-Depth Technical Guide to LY309887 for Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on LY309887, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), for the treatment of rheumatoid arthritis (RA). This document details the mechanism of action, summarizes key quantitative data from in vivo studies, provides detailed experimental protocols, and visualizes the relevant biological pathways.

Core Mechanism of Action

This compound is an antifolate agent that targets the de novo purine biosynthesis pathway. Its primary mechanism of action involves the potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in this pathway.[1] By blocking GARFT, this compound depletes the intracellular pool of purines, which are critical for the proliferation of rapidly dividing cells, including activated immune cells involved in the pathogenesis of rheumatoid arthritis.[2][3]

Furthermore, this compound exhibits a high affinity for folate receptors, particularly folate receptor-β (FR-β), which is overexpressed on activated macrophages found in the synovial tissue of RA patients.[4][5] This targeted delivery to activated macrophages is a key feature of its potential therapeutic efficacy and selectivity.[6][7] The uptake of this compound by these cells leads to a localized inhibition of purine synthesis, thereby suppressing their inflammatory functions.

Signaling Pathway and Cellular Consequences of this compound

The anti-inflammatory effects of this compound in rheumatoid arthritis are a direct consequence of its targeted inhibition of de novo purine synthesis in activated immune cells. The following diagram illustrates the proposed signaling pathway and cellular outcomes.

LY309887_Pathway cluster_macrophage Activated Macrophage in Synovium cluster_tcell Activated T-Lymphocyte LY309887_ext This compound (extracellular) FRb Folate Receptor-β (FR-β) LY309887_ext->FRb High-affinity binding LY309887_t This compound LY309887_ext->LY309887_t Systemic Distribution Endocytosis Receptor-Mediated Endocytosis FRb->Endocytosis LY309887_int This compound (intracellular) Endocytosis->LY309887_int GARFT GARFT (Glycinamide Ribonucleotide Formyltransferase) LY309887_int->GARFT Inhibition DeNovoPurine De Novo Purine Synthesis GARFT->DeNovoPurine Catalyzes PurineDepletion Purine Depletion (↓ ATP, GTP) DeNovoPurine->PurineDepletion Leads to CytokineProduction ↓ Pro-inflammatory Cytokine Production (TNF-α, MIP-1α) PurineDepletion->CytokineProduction GARFT_t GARFT LY309887_t->GARFT_t Inhibition DeNovoPurine_t De Novo Purine Synthesis GARFT_t->DeNovoPurine_t Catalyzes PurineDepletion_t Purine Depletion DeNovoPurine_t->PurineDepletion_t Leads to Proliferation ↓ T-Cell Proliferation (G1 Arrest) PurineDepletion_t->Proliferation CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Protocol cluster_evaluation Evaluation start 7-week-old male DBA/1J mice on low-folate diet immunization Intradermal immunization at tail base with 100 µL emulsion (200 µg bovine type II collagen in CFA) start->immunization onset Onset of arthritis (typically day 21-28) immunization->onset randomization Randomize mice into 3 groups after arthritis onset onset->randomization control Control Group: Intraperitoneal injection of 200 µL PBS randomization->control low_dose Low Dose Group: Intraperitoneal injection of 0.5 µg this compound in 200 µL PBS randomization->low_dose high_dose High Dose Group: Intraperitoneal injection of 1.5 µg this compound in 200 µL PBS randomization->high_dose treatment_schedule Injections on days 1, 3, 5, 7, and 9 post-randomization control->treatment_schedule low_dose->treatment_schedule high_dose->treatment_schedule scoring Monitor arthritis index for 21 days treatment_schedule->scoring serum Collect serum for anti-collagen antibody measurement (ELISA) treatment_schedule->serum histology Histological analysis of joints for cartilage and bone damage treatment_schedule->histology

References

The Discovery and Development of LY309887: A Second-Generation GARFT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY309887, also known as 6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid, emerged as a potent second-generation inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1] This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound. It details the biochemical and cellular pharmacology of the compound, including its superior potency and distinct pharmacological profile compared to its predecessor, lometrexol.[1] This guide includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its mechanism and experimental workflows to serve as a valuable resource for researchers in oncology and drug development.

Introduction: The Rationale for a Second-Generation GARFT Inhibitor

The antifolates represent a cornerstone class of antimetabolites in cancer therapy, disrupting metabolic pathways essential for cell proliferation.[2] The first-generation GARFT inhibitor, lometrexol, demonstrated clinical potential by targeting the de novo purine synthesis pathway. However, its clinical progression was hampered by unexpected delayed and cumulative toxicities.[1] This prompted the search for a second-generation inhibitor with an improved therapeutic index, leading to the development of this compound.[1] The primary objective was to identify a compound with enhanced potency, a more favorable pharmacokinetic profile, and reduced toxicity.[1]

Mechanism of Action: Targeting De Novo Purine Biosynthesis

This compound exerts its cytotoxic effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), the enzyme responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR) in the de novo purine biosynthesis pathway.[1][3] This inhibition depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of tumor growth.[4]

The De Novo Purine Biosynthesis Pathway

The de novo synthesis of purines is a multi-step enzymatic pathway that constructs the purine ring from basic precursors. GARFT catalyzes a crucial step in this pathway.

purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition by this compound PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR GAR Synthetase FGAR FGAR GAR->FGAR GARFT IMP IMP FGAR->IMP ... (multiple steps) Purines Purines (ATP, GTP) IMP->Purines ... (multiple steps) This compound This compound GARFT_node GARFT This compound->GARFT_node Inhibits

Caption: The de novo purine biosynthesis pathway and the site of inhibition by this compound.

Quantitative Pharmacological Data

This compound demonstrated significant improvements in potency and selectivity over lometrexol in preclinical studies. The following tables summarize the key quantitative data.

CompoundTargetKi (nM)Reference
This compound GARFT6.5[1]
LometrexolGARFT58.5 (calculated from 9-fold less potency than this compound)[1]
Table 1: Inhibitory Potency against GARFT.
CompoundCell LineIC50 (nM)Reference
This compound CCRF-CEM9.9[1]
LometrexolCCRF-CEM2.9[1]
Table 2: In Vitro Cytotoxicity.
CompoundFolate Receptor IsoformAffinity (Ki)Selectivity (β/α)Reference
This compound FRαHigher than FRβ10.5[1]
LometrexolFRα6-fold higher than this compound5.0[1]
Table 3: Folate Receptor Binding Affinity and Selectivity.

Key Preclinical Experiments and Methodologies

GARFT Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound against the GARFT enzyme.

Methodology: A spectrophotometric assay was utilized to measure GARFT activity.[5]

  • Enzyme Source: Purified recombinant human GARFT.

  • Substrates: Glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolate (a stable analog of the natural cofactor).[5]

  • Assay Principle: The enzymatic reaction leads to the production of 5,8-dideazafolate, which can be monitored by an increase in absorbance at 295 nm.[5]

  • Procedure:

    • A reaction mixture containing GAR, 10-formyl-5,8-dideazafolate, and varying concentrations of this compound in a suitable buffer (e.g., HEPES) is prepared in a UV-transparent 96-well plate.[5]

    • The plate is pre-incubated at 37°C.

    • The reaction is initiated by the addition of purified GARFT enzyme.[5]

    • The increase in absorbance at 295 nm is measured over time using a spectrophotometer.

    • Initial reaction rates are calculated and plotted against the inhibitor concentration to determine the Ki value.

garft_assay_workflow cluster_workflow GARFT Inhibition Assay Workflow prep Prepare Reaction Mixture (GAR, 10-formyl-5,8-dideazafolate, This compound) preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate with GARFT Enzyme preincubate->initiate measure Measure Absorbance at 295 nm initiate->measure analyze Calculate Ki Value measure->analyze

Caption: Workflow for the GARFT inhibition assay.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology: A cell viability assay was performed using the human T-cell leukemia cell line, CCRF-CEM.[1]

  • Cell Line: CCRF-CEM.

  • Assay Principle: Measurement of cell proliferation or viability after a defined period of drug exposure.

  • Procedure:

    • CCRF-CEM cells are seeded in multi-well plates and allowed to acclimate.

    • Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.

    • The absorbance is read using a plate reader, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.

In Vivo Antitumor Efficacy Studies

Objective: To evaluate the antitumor activity of this compound in animal models.

Methodology: Human tumor xenograft models in immunocompromised mice were utilized.[1]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Models: Subcutaneous implantation of human tumor cells (e.g., colon or pancreatic xenografts).[1]

  • Procedure:

    • Human tumor cells are injected subcutaneously into the flanks of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered to the treatment group via a specified route (e.g., intraperitoneal or intravenous) and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Cellular Uptake and Metabolism

Role of Folate Receptors

This compound, like other folate analogs, utilizes folate receptors (FRs) for cellular entry.[1] It exhibits a higher affinity for the alpha isoform (FRα) compared to the beta isoform (FRβ).[1] This selective uptake via FRs, which are often overexpressed in various tumors, contributes to its antitumor activity.[6]

Activation by Folylpolyglutamate Synthetase (FPGS)

Upon entering the cell, this compound is activated through polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[1] This process involves the addition of glutamate residues, which enhances the intracellular retention of the drug and its inhibitory activity against GARFT. Compared to lometrexol, this compound has a lower rate constant for polyglutamylation, resulting in less extensive accumulation of its polyglutamated forms.[1] This difference in polyglutamylation is thought to contribute to the more favorable toxicity profile of this compound.[1]

cellular_uptake_activation cluster_process Cellular Uptake and Activation of this compound Extracellular Extracellular this compound FR Folate Receptor Extracellular->FR Binds Intracellular Intracellular this compound FR->Intracellular Internalization FPGS FPGS Intracellular->FPGS Substrate for Polyglutamated Polyglutamated this compound (Active Form) FPGS->Polyglutamated Catalyzes GARFT_inhibition GARFT Inhibition Polyglutamated->GARFT_inhibition

Caption: Cellular uptake and metabolic activation of this compound.

Clinical Development

A Phase I clinical trial of this compound was conducted to evaluate its safety, pharmacokinetics, and to determine the maximum tolerated dose.[7] The study revealed dose-limiting toxicities that were hematologic, neurologic, and mucosal in nature and had a delayed onset.[7] Pharmacokinetic analysis showed dose linearity for AUC and Cmax, with prolonged low circulating levels of the drug.[7] Approximately 50% of the parent drug was excreted in the urine.[7] The study suggested a potential Phase II dose and schedule for further investigation.[7]

Conclusion

This compound represents a significant advancement in the development of GARFT inhibitors. Its enhanced potency, distinct pharmacological properties, including a different polyglutamylation profile and folate receptor selectivity compared to lometrexol, underscore its potential as an antitumor agent.[1] The preclinical data strongly supported its progression into clinical trials. This technical guide provides a foundational understanding of the discovery and development of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.

References

An In-depth Technical Guide to LY309887 and its Effects on Folate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY309887 is a second-generation antifolate drug designed to inhibit de novo purine biosynthesis, a critical pathway for cell proliferation. As a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), this compound disrupts the synthesis of essential purine nucleotides, leading to cytostatic and cytotoxic effects in rapidly dividing cells. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, effects on folate metabolism, and key experimental findings. The document includes structured quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this area.

Introduction

Folate metabolism plays a pivotal role in cellular proliferation by providing one-carbon units for the synthesis of nucleotides and amino acids. The de novo purine biosynthesis pathway, in particular, is highly dependent on folate cofactors. Disrupting this pathway has been a successful strategy in cancer chemotherapy. This compound emerged as a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in this pathway. This document serves as a technical resource for understanding the biochemical and pharmacological properties of this compound.

Mechanism of Action

This compound exerts its primary effect by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT). GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). This is a crucial step in the de novo synthesis of purines.

By acting as a competitive inhibitor of GARFT, this compound blocks the formation of FGAR, leading to a depletion of the intracellular pool of purine nucleotides (ATP and GTP). This, in turn, inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and, in some cases, apoptosis.

A key feature of this compound is its intracellular activation through polyglutamylation. The addition of multiple glutamate residues by the enzyme folylpolyglutamate synthetase (FPGS) enhances the intracellular retention and inhibitory potency of the drug.

Signaling Pathway Diagram

Caption: Inhibition of de novo purine synthesis by this compound.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound
ParameterTargetCell LineValueReference
Ki GARFT-6.5 nM[1]
IC50 Cell GrowthCCRF-CEM (Human Leukemia)9.9 nM[1]
EC50 Purine BiosynthesisRAW (Macrophage)90 nM[2]
Table 2: Phase I Clinical Trial Pharmacokinetic Parameters of this compound

Specific quantitative values for AUC, Cmax, and half-life from the Phase I clinical trial were not publicly available in the searched literature. The study reported dose linearity for AUC and Cmax and a prolonged presence of the drug in circulation for over 200 hours.[3]

ParameterDose RangeObservationReference
Dose Linearity 0.5 - 4 mg/m²AUC and Cmax increase proportionally with dose.[3]
Persistence Not specifiedLow circulating levels persist for over 200 hours.[3]
Excretion Not specifiedApproximately 50% of the parent drug is excreted in urine within 24 hours.[3]

Experimental Protocols

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on GARFT.

Materials:

  • Recombinant human GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHO-DDF), a stable analog of 10-formyl-THF

  • This compound

  • Assay Buffer: 0.1 M HEPES, pH 7.5

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a series of dilutions in the assay buffer.

  • In a 96-well plate, prepare the reaction mixture with a final volume of 150 µL containing:

    • 30 µM GAR

    • 5.4 µM 10-CHO-DDF

    • Varying concentrations of this compound

    • 0.1 M HEPES buffer (pH 7.5)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 150 µL of 20 nM GARFT enzyme solution to each well.

  • Immediately measure the rate of decrease in absorbance at 295 nm, which corresponds to the oxidation of 10-CHO-DDF.

  • Calculate the initial reaction velocities and determine the IC50 and Ki values for this compound.[4]

Workflow for GARFT Inhibition Assay

GARFT_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - GAR, 10-CHO-DDF - GARFT enzyme start->prep_reagents setup_plate Set up 96-well plate with reaction mixture and this compound prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C for 5 min setup_plate->pre_incubate add_enzyme Initiate reaction with GARFT pre_incubate->add_enzyme measure_abs Measure absorbance at 295 nm add_enzyme->measure_abs analyze_data Calculate initial velocities, IC50, and Ki values measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for the GARFT inhibition assay.

Cell Viability (MTT) Assay for Cytotoxicity Determination

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.[5][6]

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with this compound dilutions incubate_overnight->treat_cells incubate_drug Incubate for 72 hours treat_cells->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs calculate_ic50 Calculate cell viability and IC50 measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a potent, second-generation inhibitor of GARFT with demonstrated preclinical and clinical activity. Its mechanism of action, centered on the disruption of de novo purine biosynthesis, makes it an important tool for studying folate metabolism and a potential therapeutic agent. This technical guide provides a foundational understanding of this compound, offering key quantitative data and detailed experimental protocols to aid researchers in their exploration of this and similar antifolate compounds. Further investigation is warranted to fully elucidate its clinical potential and to identify patient populations most likely to benefit from its therapeutic effects.

References

Methodological & Application

Application Notes and Protocols for LY309887 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY309887 is a potent, second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By blocking this pathway, this compound disrupts the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, leading to cytotoxic and cytostatic effects in rapidly proliferating cells, particularly cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cytotoxicity and cell cycle analysis, as well as a method for assessing its direct inhibitory effect on GARFT in intact cells.

Mechanism of Action

This compound exerts its biological effects by inhibiting GARFT, which catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), a crucial step in the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Inhibition of GARFT leads to a depletion of the intracellular purine pool, thereby halting DNA replication and RNA synthesis, which ultimately results in cell death or growth arrest. The cellular uptake of this compound is mediated by folate receptors (FRs) and the reduced folate carrier (RFC).

Signaling Pathway of De Novo Purine Synthesis and Inhibition by this compound

purine_synthesis_inhibition cluster_pathway De Novo Purine Synthesis cluster_inhibition Inhibition R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Amidophosphoribosyl- transferase FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps AMP_GMP AMP & GMP IMP->AMP_GMP DNA_RNA DNA & RNA Synthesis AMP_GMP->DNA_RNA This compound This compound This compound->Inhibition GARFT GARFT Inhibition->GARFT Inhibits caption Inhibition of GARFT by this compound in the de novo purine synthesis pathway.

Caption: Inhibition of GARFT by this compound in the de novo purine synthesis pathway.

Data Presentation

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (nM)Citation
CCRF-CEMHuman Leukemia9.9[1]
L1210Murine Leukemia4 (for similar GARFT inhibitor AG2034)[2]
Cell Cycle Effects of GARFT Inhibition
Cell LineTreatmentEffectCitation
G1 Checkpoint-Competent (e.g., A549, MCF-7)AG2034 (GARFT Inhibitor)G1 arrest in G1 cells; cell death in S-phase cells[3]
G1 Checkpoint-Deficient (e.g., HeLa/S3, SW480)AG2034 (GARFT Inhibitor)No G1 arrest; all cells progress to S-phase and die[3]

Experimental Protocols

Protocol 1: General Cell Culture

This protocol provides general guidelines for the culture of cell lines commonly used in this compound studies. Specific conditions may need to be optimized for your laboratory.

Materials:

  • Cell Lines:

    • CCRF-CEM (Human T-cell acute lymphoblastic leukemia)

    • HCT-8 (Human ileocecal adenocarcinoma)

    • KB (Human cervical carcinoma, HeLa derivative)

  • Culture Media:

    • CCRF-CEM: RPMI-1640 medium with 10% fetal bovine serum (FBS).

    • HCT-8: RPMI-1640 medium with 10% horse serum.

    • KB: Eagle's Minimum Essential Medium (EMEM) with 10% FBS.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Incubator (37°C, 5% CO2, humidified)

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete culture medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Transfer the cell suspension to an appropriate culture flask.

  • Maintaining Cultures:

    • Suspension Cells (CCRF-CEM): Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Subculture by adding fresh medium every 2-3 days.

    • Adherent Cells (HCT-8, KB): Subculture when cells reach 80-90% confluency.

      • Aspirate the culture medium.

      • Wash the cell monolayer with sterile PBS.

      • Add a minimal volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.

      • Neutralize the trypsin by adding complete culture medium.

      • Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh medium for plating into new flasks.

Protocol 2: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, sterile

Procedure:

  • Stock Solution (10 mM):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to a final concentration of 10 mM.

    • Vortex until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured as described in Protocol 1

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment:

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

mtt_assay_workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound dilutions incubate1->treat incubate2 Incubate for exposure time (e.g., 72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze caption Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells cultured as described in Protocol 1

  • This compound working solutions

  • PBS

  • 70% ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach (if adherent).

    • Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 24-48 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells (by trypsinization for adherent cells or centrifugation for suspension cells).

    • Wash the cells with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

cell_cycle_analysis_workflow start Seed and treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix in ice-cold 70% ethanol harvest->fix stain Stain with Propidium Iodide (PI) solution fix->stain analyze Analyze on flow cytometer stain->analyze determine Determine cell cycle distribution analyze->determine caption Workflow for cell cycle analysis by flow cytometry.

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol 5: In Situ GARFTase Inhibition Assay ([14C]Glycine Incorporation)

This assay measures the inhibition of de novo purine synthesis in intact cells by quantifying the incorporation of radiolabeled glycine into purines. This protocol is based on methodologies used for similar GARFT inhibitors and may require optimization.

Materials:

  • Cells cultured as described in Protocol 1

  • This compound working solutions

  • [1-14C]glycine

  • Azaserine (an inhibitor of a downstream enzyme in the purine synthesis pathway, used to cause accumulation of an intermediate)

  • Trichloroacetic acid (TCA), ice-cold

  • Ethanol

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Preparation and Drug Treatment:

    • Seed cells in multi-well plates and allow them to reach exponential growth.

    • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 4 hours). Include a no-drug control.

    • Add azaserine to all wells to block the pathway downstream of GARFT, leading to the accumulation of formylglycinamide ribonucleotide (FGAR).

  • Radiolabeling:

    • Add [1-14C]glycine to each well and incubate for a defined period (e.g., 60 minutes) to allow for its incorporation into the purine biosynthetic pathway.

  • Stopping the Reaction and Precipitation:

    • Stop the reaction by adding ice-cold TCA to each well to precipitate macromolecules.

    • Incubate on ice for 30 minutes.

  • Washing and Lysis:

    • Wash the precipitate with ethanol to remove unincorporated [14C]glycine.

    • Lyse the cells and solubilize the precipitate.

  • Scintillation Counting:

    • Add the cell lysate to scintillation vials containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the amount of [14C]glycine incorporated into the purine pathway intermediates.

    • Calculate the percentage of inhibition of [14C]glycine incorporation for each this compound concentration relative to the control.

    • Determine the IC50 for in situ GARFTase inhibition.

Conclusion

This compound is a valuable tool for studying the effects of inhibiting de novo purine synthesis in cancer cells. The protocols provided here offer a framework for investigating its cytotoxic and cell cycle effects, as well as for confirming its mechanism of action within the cellular environment. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended for obtaining robust and reproducible results.

References

Application Notes and Protocols for LY309887 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LY309887 is a potent, second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] Its inhibitory action leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in cytostatic or cytotoxic effects in proliferating cells.[3] These characteristics make this compound a valuable tool for in vitro studies in cancer research and other fields involving the investigation of cellular metabolism and proliferation.

This document provides detailed protocols for the preparation and use of this compound in common in vitro assays, including enzyme inhibition and cell viability assessment.

Data Presentation

ParameterValueCell Line/SystemReference
Molecular Weight 449.48 g/mol N/A[4]
Solubility 100 mg/mL (222.48 mM) in DMSO (with sonication)N/A[4][5]
Storage (Powder) -20°C for 3 years; 4°C for 2 yearsN/A[4][5]
Storage (Stock Solution in DMSO) -80°C for 6 months; -20°C for 1 monthN/A[4][5]
Mechanism of Action Inhibitor of Glycinamide Ribonucleotide Formyltransferase (GARFT)N/A[1][2]
Ki (Human GARFT) 6.5 nMPurified Enzyme[1][4]
IC50 (Cytotoxicity) 9.9 nMCCRF-CEM (Human Leukemia)[1][4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Sonicator (optional, but recommended)

  • Vortex mixer

Protocol:

  • Determine the required concentration and volume of the stock solution. A common stock solution concentration is 10 mM.

  • Calculate the mass of this compound required. For a 10 mM stock solution, the calculation is as follows:

    • Mass (mg) = 10 mmol/L * 0.001 L * 449.48 g/mol * 1000 mg/g = 4.49 mg for 1 mL.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution for several minutes to aid dissolution.

  • If necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.[4][5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]

In Vitro GARFT Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring GARFT activity.

Materials:

  • Purified recombinant human GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8,10-trideazafolic acid (TFA) or a suitable GARFT substrate

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • GAR substrate

    • TFA substrate

    • Diluted this compound or vehicle control (assay buffer with the same DMSO concentration)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the purified GARFT enzyme to each well.

  • Immediately measure the change in absorbance at 295 nm over time using a microplate reader. The rate of decrease in absorbance corresponds to the rate of the GARFT-catalyzed reaction.

  • Calculate the initial reaction velocities for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% and should be consistent across all treatment and control wells.

  • Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the logarithm of the this compound concentration.

Mandatory Visualizations

LY309887_Signaling_Pathway cluster_purine De Novo Purine Biosynthesis cluster_inhibition Inhibition by this compound PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GAR->FGAR GARFT Purines Purines FGAR->Purines DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA This compound This compound GARFT GARFT This compound->GARFT

Caption: Signaling pathway of this compound targeting GARFT.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions Stock_Solution->Serial_Dilution Treatment Treat Cells with this compound Dilutions Serial_Dilution->Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Calculate_Viability Calculate % Cell Viability Data_Acquisition->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: General experimental workflow for in vitro assays.

References

Application Notes and Protocols: LY309887 Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of LY309887 in various preclinical animal models. The information is compiled from peer-reviewed studies to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1] By blocking this pathway, this compound disrupts the synthesis of purines, which are essential for DNA and RNA replication, making it a compound of interest for cancer therapy and in the study of inflammatory diseases.

Mechanism of Action: Inhibition of De Novo Purine Biosynthesis

This compound exerts its therapeutic effects by targeting GARFT, an enzyme that catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This is a critical step in the multi-enzyme pathway that synthesizes inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Inhibition of GARFT leads to a depletion of the purine nucleotide pool, thereby impeding cell proliferation and function.

Purine_Biosynthesis_Pathway De Novo Purine Biosynthesis Pathway and Inhibition by this compound PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine (PRA) PRPP->PRA Multiple Steps GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GARS FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP This compound This compound GARFT GARFT This compound->GARFT

Caption: Inhibition of GARFT by this compound in the de novo purine synthesis pathway.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the dosages and administration routes of this compound used in various animal models based on published literature.

Animal ModelStrainApplicationDosageAdministration RouteFrequencyReference
MouseDBA/1Collagen-Induced Arthritis0.5 µ g/dose Intraperitoneal (i.p.)Every other day for 5 doses[2][3]
MouseDBA/1Collagen-Induced Arthritis1.5 µ g/dose Intraperitoneal (i.p.)Every other day for 5 doses[2][3]
MouseC3HMammary TumorSingle equimolar dose with LometrexolIntravenous (i.v.)Single dose[4]

Note: The exact equimolar dose for the C3H mammary tumor model was not specified in the abstract. Based on typical Lometrexol doses in mice (10-50 mg/kg), a comparable starting dose for this compound could be in a similar range, adjusted for molecular weight differences.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis and subsequent treatment with this compound.

Experimental Workflow

CIA_Workflow cluster_0 Arthritis Induction cluster_1 Treatment and Monitoring Immunization Immunization with Type II Collagen in CFA (Day 0) Boost Booster with Type II Collagen in IFA (Day 21) Immunization->Boost Onset Arthritis Onset (Day 26-35) Boost->Onset Treatment Administer this compound or Vehicle Onset->Treatment Monitoring Monitor Arthritis Index, Body Weight Treatment->Monitoring Analysis Histological and Serological Analysis Monitoring->Analysis

Caption: Workflow for Collagen-Induced Arthritis (CIA) model and treatment.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Induction of Arthritis:

    • Emulsify bovine type II collagen in CFA at a final concentration of 2 mg/mL.

    • On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

    • On day 21, boost the mice with an intradermal injection of 100 µL of type II collagen emulsified in IFA (1 mg/mL).

  • Arthritis Assessment:

    • Monitor mice daily for the onset of arthritis, which typically occurs between days 26 and 35.

    • Score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • This compound Administration:

    • Prepare this compound solutions in sterile PBS at the desired concentrations (e.g., 2.5 µg/mL for a 0.5 µg dose in 200 µL).

    • Once arthritis is established, administer this compound or vehicle control via intraperitoneal injection every other day for a total of five doses.

  • Endpoint Analysis:

    • At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies).

    • Euthanize mice and collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

Whole-Body Autoradiography in Tumor-Bearing Mice

This protocol outlines the general procedure for assessing the biodistribution of radiolabeled this compound in a tumor model.

Experimental Workflow

WBA_Workflow Tumor_Implant Implant Tumor Cells in Mice Drug_Admin Administer [14C]this compound Tumor_Implant->Drug_Admin Sacrifice Sacrifice at Predetermined Time Points Drug_Admin->Sacrifice Freezing Freeze Carcass in Hexane/Dry Ice Sacrifice->Freezing Sectioning Cryosectioning of Whole Body Freezing->Sectioning Imaging Expose Sections to Phosphor Screen Sectioning->Imaging Analysis Quantify Radioactivity in Tissues Imaging->Analysis

Caption: Workflow for Whole-Body Autoradiography (WBA) with [14C]this compound.

Materials:

  • C3H mice

  • Mammary tumor cells

  • [14C]this compound

  • Vehicle for injection (e.g., saline)

  • Cryomicrotome

  • Phosphor imaging screens and scanner

Procedure:

  • Tumor Model Development:

    • Implant mammary tumor cells subcutaneously into the flank of C3H mice.

    • Allow tumors to grow to a specified size.

  • Drug Administration:

    • Administer a single intravenous dose of [14C]this compound.

  • Sample Collection:

    • At various time points post-injection, euthanize the mice.

    • Immediately freeze the entire carcass in a mixture of hexane and dry ice.

  • Sectioning and Imaging:

    • Embed the frozen carcass in a carboxymethylcellulose matrix.

    • Using a cryomicrotome, obtain thin (e.g., 20-40 µm) whole-body sections.

    • Mount the sections onto adhesive tape and freeze-dry.

    • Expose the sections to a phosphor imaging screen for a duration determined by the level of radioactivity.

  • Data Analysis:

    • Scan the imaging screen to obtain a digital autoradiogram.

    • Quantify the radioactivity in various tissues and organs, including the tumor, by comparing the signal intensity to that of radioactive standards. This will reveal the distribution and accumulation of this compound and its metabolites throughout the body.[5]

References

Application Notes and Protocols for Using LY309887 in a Clonogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY309887 is a potent antifolate and a second-generation inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By inhibiting GARFT, this compound disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis. This disruption leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on de novo purine synthesis.[2] The clonogenic assay, an in vitro cell survival assay, is a fundamental method to determine the long-term efficacy of cytotoxic agents like this compound by assessing the ability of single cells to form colonies after treatment.[3]

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the enzyme GARFT, which is crucial for one of the two folate-dependent steps in the de novo purine synthesis pathway. This pathway is responsible for the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[4] Inhibition of GARFT by this compound leads to a depletion of the intracellular purine pool, thereby halting DNA and RNA synthesis and inducing cell death.[2]

Signaling Pathway

purine_synthesis_pathway cluster_0 De Novo Purine Synthesis PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Glutamine GAR Glycinamide Ribonucleotide (GAR) PRA->GAR Glycine GARFT GARFT GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Purines Purines (for DNA/RNA synthesis) AMP->Purines GMP->Purines GARFT->FGAR This compound This compound This compound->GARFT Inhibition

Figure 1. De Novo Purine Synthesis Pathway Inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for conducting a clonogenic assay with this compound for both adherent and suspension cell lines.

Protocol 1: Clonogenic Assay for Adherent Cells (e.g., SH-SY5Y)

Materials:

  • Adherent cancer cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution[5]

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Fixation solution (e.g., 10% formalin or a methanol:acetic acid mix)

  • Staining solution (e.g., 0.5% crystal violet in methanol)[1]

  • Microscope

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.[5]

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

    • Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.[6]

    • Allow cells to attach overnight in the incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 1 nM to 100 nM.

    • Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

    • Incubate the plates for the desired exposure time (e.g., 24 hours or continuous exposure).

  • Colony Formation:

    • After the treatment period, remove the drug-containing medium, wash the wells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.[1]

  • Fixation and Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the wells with PBS.

    • Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-30 minutes at room temperature.

    • Remove the staining solution and gently wash the wells with tap water until the background is clear.

    • Allow the plates to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well that contain at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

Protocol 2: Clonogenic Assay for Suspension Cells (e.g., CCRF-CEM)

Materials:

  • Suspension cancer cell line (e.g., CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • Soft agar solution (e.g., 0.6% and 0.3% agar in complete medium)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Staining solution (e.g., 0.005% Crystal Violet in PBS)

  • Microscope

Procedure:

  • Preparation of Agar Layers:

    • Prepare a 0.6% bottom agar layer by mixing equal volumes of 1.2% agar (autoclaved and cooled to 42°C) and 2x complete medium.

    • Dispense 1.5 mL of the bottom agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell Treatment and Seeding:

    • Culture cells to a logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired concentration.

    • Expose the cells in suspension to various concentrations of this compound for the desired duration in a separate tube or flask.

    • Prepare a 0.3% top agar layer by mixing the treated cell suspension with 0.6% agar and complete medium. The final cell density should be low (e.g., 500-2000 cells/well).

    • Carefully layer 1 mL of the top agar/cell mixture onto the solidified bottom agar layer.

  • Colony Formation:

    • Incubate the plates for 2-3 weeks, or until colonies are of a sufficient size for counting. Add a small amount of fresh medium to the top of the agar every few days to prevent drying.

  • Staining and Counting:

    • Add a staining solution like Crystal Violet to the top of the agar and incubate for 1-2 hours.

    • Count the colonies using a microscope.

  • Data Analysis:

    • Calculate the Plating Efficiency and Surviving Fraction as described in Protocol 1.

Experimental Workflow

clonogenic_assay_workflow cluster_workflow Clonogenic Assay Workflow start Start cell_culture Cell Culture start->cell_culture cell_seeding Cell Seeding cell_culture->cell_seeding treatment This compound Treatment cell_seeding->treatment incubation Incubation (10-14 days) treatment->incubation fix_stain Fixation & Staining incubation->fix_stain counting Colony Counting fix_stain->counting analysis Data Analysis counting->analysis end End analysis->end

Figure 2. General Workflow for a Clonogenic Assay.

Data Presentation

The following tables provide a summary of reported and representative quantitative data for the effect of this compound on cancer cell lines.

Table 1: Reported IC50 and Resistance Data for this compound

Cell LineAssay TypeParameterValueReference
CCRF-CEMCytotoxicity AssayIC509.9 nM[1]
SH-SY5YClonogenic AssayFold Resistance4-fold[7]

Note: The 4-fold resistance was observed in SH-SY5Y cells overexpressing Methenyltetrahydrofolate Synthetase (MTHFS).[7]

Table 2: Representative Dose-Response Data from a Clonogenic Assay

This compound Concentration (nM)Surviving Fraction (SF)
0 (Control)1.00
10.85
50.60
100.45
200.25
500.10
1000.02

This table presents hypothetical data for illustrative purposes, based on the known potency of this compound.

Troubleshooting

IssuePossible CauseSolution
Low Plating Efficiency Suboptimal cell healthEnsure cells are in the logarithmic growth phase and handle them gently during passaging.
Incorrect seeding densityOptimize the number of cells seeded per well.
High Variability Between Replicates Uneven cell distributionEnsure a single-cell suspension before seeding and gently swirl the plate to distribute cells evenly.
Inconsistent treatment applicationUse precise pipetting techniques and ensure thorough mixing of this compound in the medium.
No Colony Formation in Treated Wells Drug concentration is too highPerform a dose-response experiment with a wider range of concentrations.
Colonies are Too Small or Diffuse Suboptimal incubation timeExtend the incubation period to allow for larger colony formation.
Issues with the mediumEnsure the medium is fresh and contains all necessary supplements.

References

Application Notes and Protocols: Measuring Cell Viability in Response to LY309887 Treatment using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY309887 is a potent second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By disrupting the synthesis of purines, essential building blocks for DNA and RNA, this compound exhibits cytostatic and cytotoxic effects on rapidly proliferating cells, particularly cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells.

These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the efficacy of this compound in cell culture. It includes specific considerations for testing an antifolate compound, data interpretation guidelines, and troubleshooting advice.

Mechanism of Action of this compound

This compound targets GARFT, which catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a critical step in the de novo synthesis of purine nucleotides. Inhibition of GARFT leads to a depletion of the purine nucleotide pool, thereby arresting DNA and RNA synthesis and ultimately leading to cell cycle arrest and inhibition of cell proliferation.[3][4]

Experimental Protocols

Materials
  • This compound (prepare stock solution in a suitable solvent, e.g., DMSO, and store at -20°C)

  • Target cell line(s)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution (for adherent cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Inverted microscope

Cell Seeding and Treatment
  • Cell Culture: Culture cells in appropriate complete medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting the experiment.

  • Seeding Density: Determine the optimal seeding density for your cell line to ensure that the cells are in an exponential growth phase during the this compound treatment period. This can be achieved by performing a cell titration curve. A typical seeding density ranges from 5,000 to 10,000 cells per well in a 96-well plate.

  • Plating: For adherent cells, trypsinize, count, and dilute the cells to the optimal seeding density. Add 100 µL of the cell suspension to each well of a 96-well plate. For suspension cells, centrifuge, resuspend in fresh media, count, and add 100 µL of the cell suspension to each well. Incubate the plate for 24 hours to allow adherent cells to attach.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Culture medium only (no cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.

MTT Assay Protocol
  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls. This results in a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines.

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • For Suspension Cells: Add 100 µL of the solubilization solution directly to each well.

  • Incubation and Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation

Table 1: Example of Raw Absorbance Data
This compound (nM)Replicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Average OD
0 (Vehicle)1.2541.2891.2671.270
11.1031.1251.0981.109
100.8560.8790.8650.867
1000.5120.5310.5200.521
10000.2340.2450.2390.239
Blank0.0520.0550.0530.053
Table 2: Calculation of Percent Viability
This compound (nM)Average ODCorrected OD (Average OD - Blank OD)% Viability
0 (Vehicle)1.2701.217100.0%
11.1091.05686.8%
100.8670.81466.9%
1000.5210.46838.5%
10000.2390.18615.3%

Calculation of Percent Viability:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Visualizations

G cluster_workflow MTT Assay Workflow with this compound Treatment plate_cells Plate Cells in 96-well Plate incubate_24h Incubate for 24h (Adherent Cells) plate_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate for Treatment Period (24-72h) add_this compound->incubate_treatment add_mtt Add MTT Reagent (0.5 mg/mL final) incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance G cluster_pathway De Novo Purine Biosynthesis Pathway and this compound Inhibition PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR Formyl Group Transfer GARFT GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA This compound This compound This compound->GARFT Inhibition Formyl_THF 10-Formyl-THF Formyl_THF->GARFT

References

Application Notes and Protocols for LY309887 in Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY309887 is a potent, second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By disrupting the synthesis of purines, essential building blocks of DNA and RNA, this compound exhibits significant cytotoxic effects, particularly in rapidly proliferating cells such as cancer cells. These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting, with a focus on its application in cancer research.

Physicochemical and Pharmacological Properties

This compound's mechanism of action and pharmacological properties have been characterized in various preclinical studies. A summary of its key quantitative data is presented below.

PropertyValueCell Line / ConditionsReference
Target Glycinamide Ribonucleotide Formyltransferase (GARFT)-[1]
Ki (GARFT inhibition) 6.5 nM-[1]
IC50 (Cell Viability) 9.9 nMCCRF-CEM (human leukemia)[1]

Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting GARFT, a critical enzyme in the de novo purine synthesis pathway. This pathway is responsible for the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). By blocking this pathway, this compound depletes the intracellular pool of purine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately, cell cycle arrest and apoptosis.

purine_synthesis_inhibition cluster_pathway De Novo Purine Synthesis cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP Multiple Steps PRA PRA PRPP->PRA Multiple Steps GAR GAR PRA->GAR Multiple Steps FGAR FGAR GAR->FGAR GARFT FGAM FGAM FGAR->FGAM Multiple Steps AIR AIR FGAM->AIR Multiple Steps CAIR CAIR AIR->CAIR Multiple Steps SAICAR SAICAR CAIR->SAICAR Multiple Steps AICAR AICAR SAICAR->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR Multiple Steps IMP IMP FAICAR->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP dATP dATP AMP->dATP ATP ATP AMP->ATP dGTP dGTP GMP->dGTP GTP GTP GMP->GTP DNA Synthesis DNA Synthesis dATP->DNA Synthesis Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis->Cell Cycle Arrest dGTP->DNA Synthesis RNA Synthesis RNA Synthesis ATP->RNA Synthesis Protein Synthesis Inhibition Protein Synthesis Inhibition RNA Synthesis->Protein Synthesis Inhibition GTP->RNA Synthesis This compound This compound GARFT GARFT This compound->GARFT Inhibits Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Protein Synthesis Inhibition->Apoptosis

Figure 1: Mechanism of action of this compound in the de novo purine synthesis pathway.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM.

  • Calculate the Required Mass of this compound:

    • Molecular Weight of this compound: 455.49 g/mol

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (g) = 10 mmol/L * 0.001 L * 455.49 g/mol = 0.00455 g = 4.55 mg

  • Weighing this compound:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile amber microcentrifuge tube.

  • Dissolving in DMSO:

    • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.

    • If necessary, sonicate the tube for 5-10 minutes to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. The solution is generally stable for at least 6 months when stored properly.

Note on DMSO Concentration in Cell Culture: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., CCRF-CEM, SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (for formazan dissolution)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

mtt_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 5: MTT Assay Harvest and count cells Harvest and count cells Seed cells in 96-well plate Seed cells in 96-well plate Harvest and count cells->Seed cells in 96-well plate Incubate overnight (37°C, 5% CO2) Incubate overnight (37°C, 5% CO2) Seed cells in 96-well plate->Incubate overnight (37°C, 5% CO2) Prepare serial dilutions of this compound Prepare serial dilutions of this compound Add this compound to wells Add this compound to wells Prepare serial dilutions of this compound->Add this compound to wells Incubate for 72 hours Incubate for 72 hours Add this compound to wells->Incubate for 72 hours Add MTT solution Add MTT solution Incubate for 4 hours Incubate for 4 hours Add MTT solution->Incubate for 4 hours Add DMSO to dissolve formazan Add DMSO to dissolve formazan Incubate for 4 hours->Add DMSO to dissolve formazan Read absorbance at 570 nm Read absorbance at 570 nm Add DMSO to dissolve formazan->Read absorbance at 570 nm

Figure 2: Workflow for the MTT-based cytotoxicity assay.

Protocol:

  • Cell Seeding (Day 1):

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

    • Include wells for vehicle control (DMSO) and blank (medium only).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Working Solutions and Treatment (Day 2):

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium. For example, to achieve final concentrations ranging from 1 nM to 1 µM.

      • Example Dilution Series:

        • Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in culture medium.

        • Perform serial dilutions from the 100 µM solution to obtain the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Add 100 µL of medium containing the highest concentration of DMSO used in the dilutions to the vehicle control wells.

    • Add 100 µL of fresh medium to the blank wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay (Day 5):

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Troubleshooting

IssuePossible CauseSolution
Precipitation of this compound in culture medium Low solubility in aqueous solutions.Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh dilutions for each experiment. Briefly sonicate the diluted solution before adding to cells.
High background in MTT assay Contamination of reagents or cells.Use sterile techniques and reagents. Ensure the MTT solution is filtered.
Inconsistent results Uneven cell seeding, pipetting errors, edge effects in the 96-well plate.Ensure a single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate.

Conclusion

This compound is a valuable tool for studying the role of de novo purine synthesis in cancer cell proliferation and for the development of novel anticancer therapies. The protocols provided here offer a starting point for researchers to investigate the cellular effects of this potent GARFT inhibitor. Adherence to proper laboratory techniques and careful experimental design are crucial for obtaining reliable and reproducible results.

References

Standard Operating Procedure for LY309887 Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of LY309887, a potent second-generation glycinamide ribonucleotide formyltransferase (GARFT) inhibitor. Adherence to these guidelines is crucial to ensure personnel safety, experimental accuracy, and the integrity of the compound.

Compound Information

Identifier Description
IUPAC Name (2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Synonyms This compound, 6R-2',5'-thienyl-5, 10-dideazatetrahydrofolic acid
Molecular Formula C23H24N6O6S
Mechanism of Action This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By inhibiting GARFT, this compound disrupts the synthesis of purines, which are essential for DNA and RNA synthesis, leading to cytotoxic effects in rapidly proliferating cells. It has shown greater potency in inhibiting GARFT compared to the first-generation inhibitor, lometrexol.[1]
Primary Hazards Cytotoxic, potential mutagen. Handle with appropriate personal protective equipment in a designated containment area.

Safety Precautions and Handling

This compound is a cytotoxic compound and must be handled with extreme care to avoid exposure.

2.1. Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following minimum PPE:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves. Change the outer pair immediately if contaminated.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powdered form of the compound.

2.2. Engineering Controls

  • Weighing and Reconstitution: All handling of the solid form of this compound and preparation of stock solutions must be performed in a certified chemical fume hood or a Class II biological safety cabinet (BSC) to prevent inhalation of the powder and to contain any potential spills.

  • Cell Culture Work: All experiments involving this compound with cell cultures should be conducted in a Class II BSC.

2.3. Spill and Decontamination

  • In case of a spill, immediately alert others in the area.

  • For small spills, absorb the material with a chemotherapy spill kit.

  • Decontaminate the area with a 10% bleach solution, followed by a rinse with 70% ethanol.

  • All materials used for cleaning up the spill must be disposed of as cytotoxic waste.

2.4. Waste Disposal

All waste materials contaminated with this compound, including pipette tips, tubes, gloves, gowns, and cell culture media, must be disposed of in clearly labeled cytotoxic waste containers for incineration.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Form Storage Temperature Recommended Duration Notes
Solid (Powder) -20°CUp to 1 yearStore in a tightly sealed container, protected from light and moisture.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Aqueous Dilutions 2-8°CPrepare fresh for each experimentAvoid storing in aqueous solutions for extended periods due to potential for degradation.

Solution Preparation

4.1. Stock Solution Preparation (10 mM in DMSO)

  • Before opening, centrifuge the vial of solid this compound to ensure all powder is at the bottom.

  • In a chemical fume hood or BSC, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex gently until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

4.2. Working Solution Preparation

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Further dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration.

  • It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.

  • Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.

G cluster_storage Storage cluster_prep Solution Preparation cluster_application Application solid Solid this compound (-20°C) reconstitute Reconstitute in DMSO (10 mM Stock) solid->reconstitute In Fume Hood/BSC aliquot Aliquot for Single Use reconstitute->aliquot store_stock Store Stock at -80°C aliquot->store_stock thaw Thaw Aliquot store_stock->thaw For Experiment dilute Dilute in Media/Buffer thaw->dilute working_solution Working Solution (nM range) dilute->working_solution G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis seed Seed Cells in 96-well Plate adhere Allow Adherence (Overnight) seed->adhere treat_cells Add Compound to Cells adhere->treat_cells prepare_dilutions Prepare this compound Serial Dilutions prepare_dilutions->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_mtt Add MTT/XTT Reagent incubate->add_mtt read_plate Measure Absorbance add_mtt->read_plate analyze Calculate IC50 read_plate->analyze G cluster_pathway De Novo Purine Biosynthesis PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR GARFT GARFT GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) Purines Purines (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA GARFT->FGAR Formyl Transfer This compound This compound This compound->GARFT

References

Application Notes and Protocols: LY309887 In Vivo Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY309887 is a second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1] By inhibiting GARFT, this compound disrupts the production of purines, which are essential building blocks for DNA and RNA synthesis, thereby leading to the inhibition of cell proliferation.[1] Preclinical studies have demonstrated the in vivo efficacy of this compound in various murine tumor models, highlighting its potential as an anticancer agent.[1] This document provides a summary of the in vivo efficacy data and detailed protocols for key experimental models.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

This compound exerts its cytotoxic effects by targeting the enzyme GARFT. This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a crucial step in the de novo synthesis of purines. Inhibition of GARFT leads to a depletion of the intracellular purine pool, which in turn halts DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibition of tumor growth.[1]

cluster_purine De Novo Purine Synthesis Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA PRA PRPP->PRA GPAT GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GARS FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purines (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA This compound This compound GARFT GARFT This compound->GARFT Inhibits

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

In Vivo Efficacy Data

This compound has demonstrated significant antitumor activity in various murine models. While specific quantitative data from the primary literature is limited in publicly available abstracts, the consistent finding is the superior potency of this compound compared to the first-generation GARFT inhibitor, lometrexol.[1]

Table 1: Summary of this compound In Vivo Efficacy in Murine Tumor Models
Tumor ModelMouse StrainKey FindingsReference
C3H Mammary Murine TumorC3HMore potent inhibition of tumor growth compared to lometrexol.[1]
Colon Carcinoma XenograftNudeExcellent efficacy in inhibiting tumor growth.[1]
Pancreatic Carcinoma XenograftNudeGreater efficacy in inhibiting tumor growth compared to lometrexol.[1]

Note: Specific tumor growth inhibition (TGI) percentages, dosing regimens, and survival data are not detailed in the available abstracts. The table reflects the qualitative comparisons reported.

Experimental Protocols

The following are detailed protocols for establishing the murine tumor models used in the in vivo efficacy studies of this compound. These are standardized protocols and may have been adapted by the original investigators.

C3H Mammary Murine Tumor Model Protocol

This model utilizes a spontaneously arising mammary adenocarcinoma in C3H mice.

Materials:

  • C3H/HeN female mice, 6-8 weeks old

  • Spontaneously arising C3H mammary tumor tissue

  • Sterile surgical instruments

  • 1x Phosphate Buffered Saline (PBS)

  • 27-gauge needles and 1 mL syringes

  • Animal calipers

Procedure:

  • Tumor Fragment Preparation: Aseptically dissect a viable, non-necrotic portion of a donor C3H mammary tumor. Mince the tissue into small fragments (1-2 mm³) in sterile PBS.

  • Tumor Implantation: Anesthetize the recipient C3H mouse. Make a small incision in the skin over the right inguinal mammary fat pad. Using a trocar or forceps, insert a single tumor fragment subcutaneously. Close the incision with wound clips or sutures.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the planned dosing schedule (e.g., intraperitoneal injection).

start Start prep Prepare C3H Mammary Tumor Fragments start->prep end End implant Subcutaneously Implant Tumor into C3H Mice prep->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer this compound or Vehicle Control randomize->treat measure Measure Tumor Volume and Survival treat->measure analyze Analyze Data measure->analyze analyze->end

Figure 2. Experimental workflow for the C3H mammary tumor model.

Human Colon Carcinoma Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using a human colon carcinoma cell line.

Materials:

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Human colon carcinoma cell line (e.g., HT-29, HCT116)

  • Cell culture medium (e.g., McCoy's 5A for HT-29, RPMI-1640 for HCT116)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

  • Sterile 1x PBS

  • 27-gauge needles and 1 mL syringes

  • Animal calipers

Procedure:

  • Cell Culture: Culture the chosen human colon carcinoma cell line according to standard protocols.

  • Cell Preparation for Injection: Harvest cells using trypsin-EDTA when they are in the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of PBS or serum-free medium, with or without Matrigel® (e.g., a 1:1 ratio), at a concentration of 5-10 x 10⁶ cells per 100-200 µL.

  • Subcutaneous Injection: Anesthetize the athymic nude mouse. Inject the cell suspension subcutaneously into the right flank of the mouse.

  • Tumor Growth Monitoring and Treatment: Follow steps 3 and 4 as described in the C3H Mammary Murine Tumor Model Protocol.

Human Pancreatic Carcinoma Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using a human pancreatic carcinoma cell line.

Materials:

  • Athymic nude mice or SCID mice, 6-8 weeks old

  • Human pancreatic carcinoma cell line (e.g., PANC-1, MIA PaCa-2)

  • Cell culture medium (e.g., DMEM for PANC-1, RPMI-1640 for MIA PaCa-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional)

  • Sterile 1x PBS

  • 27-gauge needles and 1 mL syringes

  • Animal calipers

Procedure:

  • Cell Culture: Maintain the human pancreatic carcinoma cell line in appropriate culture conditions.

  • Cell Preparation for Injection: Prepare the cell suspension as described in the Human Colon Carcinoma Xenograft Model Protocol, typically at a concentration of 5-10 x 10⁶ cells per injection volume.

  • Subcutaneous Injection: Anesthetize the mouse and inject the cell suspension subcutaneously into the flank.

  • Tumor Growth Monitoring and Treatment: Follow steps 3 and 4 as described in the C3H Mammary Murine Tumor Model Protocol.

start Start culture Culture Human Cancer Cell Line (Colon/Pancreatic) start->culture end End prepare Prepare Cell Suspension for Injection culture->prepare inject Subcutaneously Inject Cells into Immunocompromised Mice prepare->inject monitor Monitor Tumor Growth inject->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer this compound or Vehicle Control randomize->treat measure Measure Tumor Volume and Survival treat->measure analyze Analyze Data measure->analyze analyze->end

Figure 3. General workflow for xenograft tumor models.

Conclusion

This compound has demonstrated promising in vivo antitumor efficacy in a range of preclinical murine models of cancer. Its mechanism of action, targeting the de novo purine synthesis pathway, provides a clear rationale for its anticancer effects. The provided protocols offer a foundation for researchers to conduct further in vivo studies to quantitatively assess the efficacy of this compound and other GARFT inhibitors. Future work should focus on obtaining more detailed quantitative data from these models to better understand the therapeutic potential of this compound.

References

Application Notes: Quantifying LY309887 Levels Using Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LY309887 is a potent, second-generation antifolate inhibitor of glycinamide ribonucleotide (GAR) formyltransferase, an enzyme crucial for de novo purine nucleotide biosynthesis.[1][2] Its investigation as an antitumor agent necessitates a sensitive and specific analytical method for pharmacokinetic studies, especially given the low doses administered in clinical trials.[3] This document provides detailed application notes and a protocol for the quantification of this compound in biological matrices, such as serum and urine, using a competitive radioimmunoassay (RIA). This RIA method is characterized by its high sensitivity, specificity, and reproducibility.[3]

Principle of the Assay

The radioimmunoassay for this compound is a competitive binding assay.[3][4][5] This technique relies on the competition between a known amount of radiolabeled this compound (the "tracer") and the unlabeled this compound present in a sample for a limited number of binding sites on a specific anti-LY309887 antibody.[3][6][7] The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.[5] By measuring the radioactivity of the bound fraction, the concentration of this compound in the unknown sample can be determined by referencing a standard curve.

Quantitative Data Summary

The performance of the this compound radioimmunoassay has been validated for sensitivity, specificity, and reproducibility in serum and urine samples.[3]

Parameter Serum Urine Reference
Sensitivity (Lower Limit of Quantification) 0.5 ng/mL25 ng/mL[3]
Reproducibility (Inter-assay Coefficient of Variation) 8.1% to 15.4%7.6% to 8.3%[3]
Specificity Negligible interference from endogenous folatesNegligible interference from endogenous folates[3]

Experimental Protocols

This section details the methodologies for the key experiments involved in the radioimmunoassay for this compound.

1. Preparation of Reagents

  • Anti-LY309887 Antiserum: A highly specific antiserum was generated in rabbits following immunization with this compound coupled to bovine serum albumin (BSA).[3]

  • Radiolabeled Tracer: The RIA tracer was prepared by the radioiodination of a p-tyramine adduct of this compound (compound 389753).[3]

  • Separation Reagent: Superparamagnetic particles coated with goat anti-rabbit IgG are used to separate the bound and free forms of this compound.[3]

  • Assay Buffer: A typical RIA buffer may consist of 50 mM phosphate buffer (pH 7.0) containing 0.9% NaCl, 0.05% sodium azide, and 0.3% bovine serum albumin to minimize non-specific binding.[8]

  • Standard Solutions: Prepare a series of standard solutions of this compound in the appropriate matrix (serum or urine) at known concentrations to generate a standard curve.

2. Radioimmunoassay Procedure

  • Sample Preparation: Dilute patient serum or urine samples as needed to ensure the this compound concentration falls within the range of the standard curve.

  • Assay Setup:

    • Label polypropylene test tubes for total counts, blank (non-specific binding), zero standard (maximum binding), standards, and unknown samples.

    • Add a specific volume of assay buffer to the blank and zero standard tubes.

    • Add the same volume of standard solutions or prepared samples to their respective tubes.

  • Addition of Tracer and Antibody:

    • Add a predetermined amount of the radiolabeled this compound tracer to all tubes.

    • Add the anti-LY309887 antiserum to all tubes except the total counts and blank tubes.

  • Incubation: Vortex all tubes gently and incubate for a specified period (e.g., overnight at 4°C) to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Tracer:

    • Add the goat anti-rabbit IgG coated superparamagnetic particles to all tubes except the total counts tube.

    • Incubate for a sufficient time to allow the particles to bind the rabbit anti-LY309887 antibodies.

    • Place the tubes in a magnetic separator to pellet the particles.

    • Decant the supernatant containing the free tracer.

  • Measurement of Radioactivity:

    • Measure the radioactivity of the pellets (bound fraction) in all tubes using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of tracer bound for each standard and sample.

    • Construct a standard curve by plotting the percentage of bound tracer against the known concentrations of the this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound tracer from the standard curve.

Visualizations

RIA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Sample/Standard Preparation Dispensing Dispense Sample/ Standard, Tracer, and Antibody Sample_Prep->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Incubation Incubate to Reach Equilibrium Dispensing->Incubation Competitive Binding Separation Add Magnetic Beads & Separate Bound/ Free Tracer Incubation->Separation Counting Measure Radioactivity of Bound Fraction Separation->Counting Std_Curve Generate Standard Curve Counting->Std_Curve Quantification Quantify this compound in Samples Std_Curve->Quantification

Caption: Experimental workflow for the this compound radioimmunoassay.

Competitive_Binding_Principle cluster_reactants Reactants cluster_products Products (at Equilibrium) Antibody Anti-LY309887 Antibody Bound_Labeled Antibody-Bound Radiolabeled This compound Antibody->Bound_Labeled Bound_Unlabeled Antibody-Bound Unlabeled This compound Antibody->Bound_Unlabeled Labeled_this compound Radiolabeled This compound Labeled_this compound->Bound_Labeled Unlabeled_this compound Unlabeled This compound (Sample) Unlabeled_this compound->Bound_Unlabeled

Caption: Principle of competitive binding in the this compound RIA.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with LY309887

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with LY309887.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By inhibiting GARFT, this compound disrupts the synthesis of purines, which are essential for DNA and RNA replication, ultimately leading to cytotoxic or cytostatic effects in rapidly dividing cells.[3]

Q2: How does this compound differ from other antifolates like lometrexol?

This compound exhibits greater potency in inhibiting GARFT compared to lometrexol, with a 9-fold lower Ki value.[1] While both are activated by folylpolyglutamate synthetase (FPGS), this compound shows less extensive polyglutamylation.[1][4] This results in a different pharmacokinetic profile and potentially less toxicity than lometrexol.[1] Additionally, this compound has a different affinity for folate receptors.[1]

Q3: What are the expected cellular effects of this compound treatment?

Treatment with this compound is expected to inhibit cell proliferation.[3] In cell lines such as CCRF-CEM human leukemia cells, it leads to a state where cells do not replicate and maintain a cell cycle distribution across G1, S, and G2/M phases, but S-phase cells are unable to incorporate BrdU, indicating a halt in DNA synthesis.[3] Unlike some other antifolates that target thymidylate synthase, GARFT inhibitors like this compound do not typically induce apoptosis but rather a state of cytostasis.[3]

Troubleshooting Guide: Inconsistent Results

Issue 1: Higher than expected IC50 values or lack of cytotoxic effect.

Potential Cause 1: Compound Instability or Degradation Improper storage or handling can lead to the degradation of this compound.

  • Solution:

    • Ensure the compound is stored at the recommended temperature, typically -20°C for long-term storage, and protected from light.

    • Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

    • When preparing working solutions, use a high-quality, anhydrous solvent as recommended by the supplier.

Potential Cause 2: Low Expression of Folate Receptors or FPGS in the Cell Line The cellular uptake and retention of this compound are dependent on folate receptors and its activation via polyglutamylation by FPGS.[1][4]

  • Solution:

    • Verify the expression levels of folate receptors and FPGS in your chosen cell line through techniques like qPCR or Western blotting.

    • Consider using a cell line known to have high expression of these proteins as a positive control, such as CCRF-CEM cells.[1]

Potential Cause 3: Cell Culture Media Composition High concentrations of folic acid or purine precursors in the cell culture media can compete with this compound, masking its inhibitory effects.

  • Solution:

    • Use a folic acid-depleted medium for your experiments.

    • Ensure the medium is not supplemented with purines like hypoxanthine unless it is a specific requirement of your experimental design.

Issue 2: High variability between replicate experiments.

Potential Cause 1: Inconsistent Cell Seeding Density Variations in the initial number of cells can significantly impact the final readout of a cytotoxicity assay.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use a reliable method for cell counting, such as an automated cell counter, and verify cell viability.

    • Allow cells to adhere and resume proliferation for 24 hours before adding the compound.

Potential Cause 2: Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and affect cell growth, causing variability.

  • Solution:

    • Avoid using the outermost wells of the plate for experimental samples.

    • Fill the outer wells with sterile PBS or media to maintain humidity.

    • Ensure proper sealing of the plate during incubation.

Data Presentation

Table 1: Biochemical and Pharmacological Properties of this compound and Lometrexol

PropertyThis compoundLometrexolReference
Target Enzyme GARFTGARFT[1]
Ki for GARFT Inhibition 6.5 nM~58.5 nM[1]
Activation Polyglutamylation by FPGSPolyglutamylation by FPGS[1]
Polyglutamylation Rate Lower first-order rate constantHigher first-order rate constant[1]
Folate Receptor α Affinity Lower6-fold higher[1]
IC50 in CCRF-CEM cells 9.9 nM2.9 nM[1]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay using a Resazurin-based Method
  • Cell Seeding:

    • Culture cells in appropriate media to ~80% confluency.

    • Harvest cells using standard trypsinization methods and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).

    • Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (media only).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS).

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control).

    • Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration and perform a non-linear regression to calculate the IC50 value.

Visualizations

This compound Mechanism of Action cluster_0 De Novo Purine Biosynthesis cluster_1 Cellular Processes Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP GAR GAR PRPP->GAR Multiple Steps FGAR FGAR GAR->FGAR GARFT Purines Purines FGAR->Purines Multiple Steps DNA/RNA Synthesis DNA/RNA Synthesis Purines->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation This compound This compound GARFT GARFT This compound->GARFT Inhibition

Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.

Troubleshooting Workflow for Inconsistent this compound Results cluster_0 Compound Handling cluster_1 Cell Line cluster_2 Assay Conditions Inconsistent_Results Inconsistent Results Check_Compound_Handling Check Compound Storage and Handling Inconsistent_Results->Check_Compound_Handling Check_Cell_Line Verify Cell Line Characteristics Inconsistent_Results->Check_Cell_Line Check_Assay_Conditions Review Assay Conditions Inconsistent_Results->Check_Assay_Conditions Fresh_Stock Prepare Fresh Stock Solution Check_Compound_Handling->Fresh_Stock Avoid_Freeze_Thaw Avoid Repeated Freeze-Thaw Check_Compound_Handling->Avoid_Freeze_Thaw Folate_Receptor_Expression Check Folate Receptor Expression Check_Cell_Line->Folate_Receptor_Expression FPGS_Expression Check FPGS Expression Check_Cell_Line->FPGS_Expression Media_Composition Check Media for Folic Acid/Purines Check_Assay_Conditions->Media_Composition Cell_Seeding Ensure Consistent Cell Seeding Check_Assay_Conditions->Cell_Seeding Plate_Edge_Effects Mitigate Plate Edge Effects Check_Assay_Conditions->Plate_Edge_Effects

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing LY309887 for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of LY309887 in cytotoxicity studies. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1] GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3] By inhibiting GARFT, this compound disrupts purine synthesis, leading to cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects, particularly in rapidly proliferating cells like cancer cells.[1][4][5]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

The cytotoxic potency of this compound is cell-line dependent. Published data indicates that it is a potent compound with IC50 values (the concentration that inhibits 50% of cell growth) in the low nanomolar range for some cell lines.[1]

For initial experiments, a broad concentration range is recommended to determine the optimal dose-response curve. A logarithmic or semi-logarithmic dilution series is often effective.

Table 1: Reported In Vitro Potency of GARFT Inhibitors

Compound Cell Line IC50 Value Reference
This compound CCRF-CEM (Human Leukemia) 9.9 nM [1]
Lometrexol CCRF-CEM (Human Leukemia) 2.9 nM [1]
AG2034 L1210 (Murine Leukemia) 4 nM [6]

| AG2034 | CCRF-CEM (Human Leukemia) | 2.9 nM |[6] |

Q3: How long should cells be exposed to this compound?

The optimal incubation time depends on the cell line's doubling time and the specific experimental goals. For antifolates that disrupt DNA synthesis, an exposure time that allows for at least one to two cell cycles is often necessary to observe significant cytotoxic effects. Common incubation periods range from 24 to 96 hours.[5][7] A time-course experiment is recommended to determine the ideal endpoint for your specific cell line.

Q4: What are the appropriate controls for a cytotoxicity study with this compound?

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[8]

  • Positive Control: A well-characterized cytotoxic agent known to be effective in your chosen cell line (e.g., doxorubicin, staurosporine).

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.[9]

  • Blank Control: Wells containing medium and the assay reagent but no cells, used to subtract background absorbance.[9]

  • Rescue Control: To confirm the mechanism of action, cytotoxicity can be reversed by adding purines like hypoxanthine to the culture medium.[6][10]

Q5: How does this compound enter cells?

As an antifolate, this compound can enter cells through specific transporters such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[6][11] Some cancer cells overexpress folate receptors (FRs), which can also facilitate the uptake of folate analogs.[1][12]

Visualizing the Mechanism and Workflow

To better understand the experimental process and the compound's mechanism, the following diagrams are provided.

G cluster_pathway De Novo Purine Biosynthesis Pathway cluster_inhibition Inhibition by this compound PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR Formyl Transfer Purines Purines (e.g., ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA / RNA Synthesis Purines->DNA_RNA This compound This compound GARFT GARFT Enzyme This compound->GARFT Inhibits GARFT->GAR

Caption: Mechanism of this compound action on the de novo purine synthesis pathway.

G start Start: Optimize Seeding Density seed 1. Seed Cells in 96-well Plate (Allow adherence overnight) start->seed treat 2. Prepare Serial Dilutions of this compound & Add to Wells seed->treat incubate 3. Incubate for Determined Period (e.g., 24, 48, 72h) treat->incubate add_reagent 4. Add Cytotoxicity Assay Reagent (e.g., MTT, MTS, Resazurin) incubate->add_reagent incubate_reagent 5. Incubate for 1-4 Hours add_reagent->incubate_reagent measure 6. Measure Signal (Absorbance or Fluorescence) incubate_reagent->measure analyze 7. Analyze Data (Calculate % Viability, Plot Dose-Response, Determine IC50) measure->analyze end End analyze->end

References

Technical Support Center: Managing Off-Target Effects of LY309887

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the off-target effects of LY309887 in experimental settings. The following information is intended to help ensure the accurate interpretation of experimental results and to provide troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1] GARFT is a critical enzyme in the de novo purine biosynthesis pathway, which is essential for the production of purine nucleotides required for DNA and RNA synthesis. By inhibiting GARFT, this compound depletes the cellular pools of purines, leading to cell growth arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Q2: What are the primary off-target concerns for this compound?

The primary off-target effects of this compound are related to its interactions with folate receptors and its metabolism via polyglutamylation.

  • Folate Receptor Binding: this compound, like other antifolates, can bind to folate receptors (FRs), particularly FR-α and FR-β. This binding can mediate its entry into cells but can also lead to off-target effects in tissues that express high levels of these receptors. This compound has a lower affinity for FR-α compared to the first-generation GARFT inhibitor, lometrexol.[1]

  • Polyglutamylation: Inside the cell, this compound can be polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamylation traps the drug inside the cell and can increase its inhibitory potency against its target. However, the extent of polyglutamylation can influence cellular retention and toxicity. This compound undergoes less extensive polyglutamylation compared to lometrexol, which is thought to contribute to its more favorable toxicity profile.[1][2]

Q3: How can I distinguish between on-target and off-target effects of this compound in my cell-based assays?

A purine rescue experiment is a standard method to differentiate between on-target (due to purine depletion) and off-target effects.

  • On-target effect: If the observed cellular phenotype (e.g., cytotoxicity, cell cycle arrest) is due to the inhibition of GARFT, it should be reversible by supplementing the cell culture medium with a downstream purine source that bypasses the enzymatic block. Suitable purine sources include hypoxanthine, adenine, or adenosine.

  • Off-target effect: If the phenotype persists even with purine supplementation, it is likely due to an off-target effect unrelated to the inhibition of de novo purine synthesis.

Q4: My cells are showing unexpected toxicity. Could this be an off-target effect?

Unexpected toxicity could be due to several factors, including off-target effects. Consider the following:

  • Cell Line Sensitivity: Different cell lines may have varying levels of expression of folate receptors or FPGS, leading to differences in drug uptake and retention, and consequently, toxicity.

  • Concentration-Dependent Effects: Off-target effects are often observed at higher concentrations of the inhibitor. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits GARFT without causing significant off-target toxicity.

  • Comparison with a Structurally Different GARFT Inhibitor: If possible, comparing the effects of this compound with a structurally unrelated GARFT inhibitor can help determine if the observed toxicity is a class effect of GARFT inhibition or specific to the chemical scaffold of this compound.

Data Summary

The following tables summarize key quantitative data for this compound, with comparative data for the first-generation GARFT inhibitor, lometrexol.

ParameterThis compoundLometrexolReference(s)
GARFT Inhibition (Ki) 6.5 nM~58.5 nM[1][3]
Cellular Potency (IC50) in CCRF-CEM cells 9.9 nM2.9 nM[1]
PropertyThis compoundLometrexolKey FindingsReference(s)
Polyglutamylation Less extensiveExtensively polyglutamylatedLometrexol exhibits greater accumulation of polyglutamates in tissues.[1][2][3]
Folate Receptor (FR) α Affinity 6-fold lower affinity than LometrexolHigh affinityLometrexol's higher affinity for FRα may contribute to its toxicity.[1][3]
Toxicity Profile Predicted to have less toxicityDelayed cumulative toxicity observedThis compound was designed for an improved safety profile.[3]

Experimental Protocols

Protocol 1: Purine Rescue Assay to Confirm On-Target Activity

This protocol is designed to determine if the cytotoxic or cytostatic effects of this compound are due to the inhibition of de novo purine synthesis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Hypoxanthine solution (e.g., 10 mM stock in sterile water)

  • Adenosine solution (e.g., 10 mM stock in sterile water)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium.

  • Prepare media containing this compound dilutions with and without a final concentration of 100 µM hypoxanthine or 50 µM adenosine. Include vehicle controls (with and without purines).

  • Remove the medium from the cells and replace it with the prepared media containing this compound and/or purines.

  • Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of purine supplementation. A rightward shift in the dose-response curve in the presence of purines indicates that the effect of this compound is on-target.

Protocol 2: Competitive Binding Assay for Folate Receptor Interaction

This protocol can be used to assess the relative affinity of this compound for folate receptors on the surface of cells.

Materials:

  • Cells expressing folate receptors (e.g., KB cells for FR-α)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Radiolabeled folic acid (e.g., [3H]-folic acid)

  • Unlabeled folic acid

  • This compound

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

Procedure:

  • Culture folate receptor-expressing cells to confluency.

  • Harvest the cells and wash them with a binding buffer. Resuspend the cells in a binding buffer to a known concentration.

  • In a series of tubes, add a fixed concentration of [3H]-folic acid.

  • To these tubes, add increasing concentrations of unlabeled folic acid (for standard curve) or this compound. Include a control with no unlabeled competitor.

  • Add the cell suspension to each tube and incubate at 4°C for a specified time (e.g., 1 hour) to reach binding equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter and wash with an ice-cold binding buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [3H]-folic acid against the log concentration of the competitor (unlabeled folic acid or this compound). Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Protocol 3: Analysis of this compound Polyglutamylation by HPLC

This protocol outlines a general procedure for the extraction and analysis of this compound and its polyglutamated forms from cells using high-performance liquid chromatography (HPLC).

Materials:

  • Cells treated with this compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction buffer (e.g., methanol-based buffer with antioxidants)

  • HPLC system with a C18 reverse-phase column and UV or mass spectrometry detector

  • Standards for this compound and its polyglutamated forms (if available)

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells, wash them with ice-cold PBS, and pellet them by centrifugation.

  • Resuspend the cell pellet in an ice-cold extraction buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Collect the supernatant containing the drug and its metabolites.

  • Inject the supernatant into the HPLC system.

  • Separate the different polyglutamated forms of this compound using a suitable gradient elution method.

  • Detect and quantify the different species based on their retention times and detector response compared to standards.

  • Data Analysis: Determine the relative abundance of the parent drug and each polyglutamated form.

Visualizations

Purine_Biosynthesis_and_LY309887_Action cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR GAR Synthetase FGAR FGAR GAR->FGAR GAR Formyltransferase (GARFT) Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps This compound This compound This compound->GAR caption Mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Observe unexpected phenotype with this compound rescue Perform Purine Rescue Assay start->rescue phenotype_rescued Phenotype is rescued rescue->phenotype_rescued Yes phenotype_not_rescued Phenotype is NOT rescued rescue->phenotype_not_rescued No on_target Conclusion: Effect is likely ON-TARGET (due to GARFT inhibition) phenotype_rescued->on_target off_target Conclusion: Effect is likely OFF-TARGET phenotype_not_rescued->off_target troubleshoot Further Investigation: - Assess Folate Receptor Binding - Analyze Polyglutamylation - Test against other folate enzymes off_target->troubleshoot

Caption: Troubleshooting workflow for off-target effects.

Folate_Transport_and_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LY309887_out This compound FR Folate Receptor LY309887_out->FR Binding LY309887_in This compound GARFT GARFT LY309887_in->GARFT Inhibition FPGS FPGS LY309887_in->FPGS LY309887_poly This compound-(Glu)n LY309887_poly->GARFT Inhibition FR->LY309887_in Transport FPGS->LY309887_poly Polyglutamylation caption Folate transport and metabolism of this compound.

Caption: Folate transport and metabolism of this compound.

References

Technical Support Center: Optimizing In Vitro Efficacy of LY309887

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of LY309887, a potent second-generation glycinamide ribonucleotide formyltransferase (GARFT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antifolate antimetabolite that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By blocking this pathway, this compound depletes the intracellular pools of purines necessary for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of cell proliferation.[2]

Q2: How is this compound activated and retained within cells?

A2: The efficacy of this compound is critically dependent on its intracellular polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1] The addition of multiple glutamate residues enhances the intracellular retention of this compound and increases its inhibitory activity against GARFT.[3][4]

Q3: What is the role of folate receptors in this compound uptake?

A3: this compound can enter cells through folate receptors (FRs), particularly folate receptor alpha (FRα), which is often overexpressed in various cancer cell lines.[1][5] The level of FR expression can influence the intracellular concentration and, consequently, the cytotoxic activity of this compound.

Troubleshooting Guide

Issue 1: Suboptimal or Inconsistent Cytotoxicity Observed

Potential Cause 1: Low Expression of Folate Receptors (FR) or Folylpolyglutamate Synthetase (FPGS) in the Chosen Cell Line.

  • Troubleshooting Steps:

    • Cell Line Selection: Choose cell lines known to have high expression of FRα and FPGS. Refer to the literature for characterization of cell lines such as KB, IGROV-1, and certain ovarian and cervical cancer cell lines.[5][6][7]

    • Characterize Your Cell Line: If the FR and FPGS status of your cell line is unknown, perform Western blot or qPCR to determine the expression levels.

    • FPGS Activity Assay: Measure FPGS activity to ensure the cell line is capable of polyglutamylating this compound.[3][8]

Potential Cause 2: Inappropriate Cell Culture Conditions.

  • Troubleshooting Steps:

    • Folic Acid Concentration in Media: The concentration of folic acid in the cell culture medium can impact the efficacy of this compound. Standard RPMI medium contains supraphysiological levels of folic acid, which can compete with this compound for uptake. Consider using custom media with physiological folate concentrations (around 20 nM) for your experiments.[9]

    • Optimize Drug Exposure Time: As an antimetabolite, this compound's effects are often cell cycle-dependent and may require prolonged exposure (e.g., 72-96 hours) to observe significant cytotoxicity.[10]

Potential Cause 3: Issues with this compound Compound Integrity.

  • Troubleshooting Steps:

    • Proper Solubilization: Ensure this compound is fully dissolved. Prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it to the final working concentration in the culture medium.

    • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Issue 2: Difficulty in Distinguishing On-Target vs. Off-Target Effects

Potential Cause: this compound may have effects independent of GARFT inhibition.

  • Troubleshooting Steps:

    • Rescue Experiments: To confirm that the observed cytotoxicity is due to the inhibition of de novo purine synthesis, perform rescue experiments by supplementing the culture medium with a purine source like hypoxanthine. If the cytotoxic effects of this compound are reversed, it indicates an on-target effect.[11]

    • Target Knockdown/Knockout Models: Utilize CRISPR/Cas9 or siRNA to create a GARFT knockdown or knockout cell line. If the knockout cells show resistance to this compound compared to the wild-type cells, it confirms the on-target activity.

    • Cellular Thermal Shift Assay (CETSA): This assay can be used to verify the direct binding of this compound to GARFT within the cell.[12]

Issue 3: Low Efficacy in Combination Therapy Studies

Potential Cause: Suboptimal Combination Strategy.

  • Troubleshooting Steps:

    • Synergistic Partners: this compound has shown strong synergy with dihydrofolate reductase (DHFR) inhibitors like methotrexate or trimetrexate, especially in media with higher folic acid concentrations.[10][13] This is because DHFR inhibition can potentiate the effects of GARFT inhibition.

    • Sequential Dosing: The order of drug administration can be critical. For some combinations, pre-treatment with one agent may be necessary to sensitize the cells to the second agent. An isobologram analysis can help determine the optimal combination ratios and schedule.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
CCRF-CEMLeukemia9.9[1]
HCT-8IleocecalNot Specified[10]

Table 2: Comparative Inhibitory Activity of Antifolates

CompoundTarget EnzymeKi (nM)Reference
This compound GARFT 6.5 [1]
LometrexolGARFT58.5[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for assessing the cytotoxicity of antifolates like this compound.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell line

  • Complete cell culture medium (consider custom folate-deficient medium if necessary)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Western Blot for Folate Receptor Alpha (FRα) Expression

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FRα

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cell pellets with cold PBS and lyse in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-FRα antibody overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities relative to the loading control.

Visualizations

Signaling_Pathway cluster_0 De Novo Purine Synthesis cluster_1 Drug Action PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purines FGAR->Purines ... This compound This compound GARFT_node GARFT This compound->GARFT_node Inhibition

Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.

Experimental_Workflow cluster_Troubleshooting Troubleshooting Workflow for Suboptimal Efficacy Start Suboptimal Cytotoxicity Observed Check_Cell_Line 1. Verify Cell Line Characteristics - FRα Expression - FPGS Activity Start->Check_Cell_Line Check_Culture 2. Optimize Culture Conditions - Folate Concentration - Exposure Time Start->Check_Culture Check_Compound 3. Confirm Compound Integrity - Solubility - Storage Start->Check_Compound Resolution Improved Efficacy Check_Cell_Line->Resolution Check_Culture->Resolution Check_Compound->Resolution

Caption: A logical workflow for troubleshooting suboptimal in vitro efficacy of this compound.

References

Technical Support Center: Cell Line Resistance to LY309887

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell line resistance to LY309887.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Question: My cell line shows a higher IC50 for this compound than expected. What are the possible reasons?

Answer:

An unexpected increase in the IC50 of your cell line to this compound can be attributed to several factors. Firstly, inherent differences between cell lines can lead to varied sensitivities. For instance, cell lines such as COR-L23, T-47D, and A549 have been shown to be comparatively resistant to this compound, with IC50 values ranging from 36–55 nM, while cell lines like CCRF-CEM, MCF7, and GC3 are more sensitive, with IC50 values in the 5.6–8.1 nM range[1].

Secondly, the development of acquired resistance in your cell line through prolonged or repeated exposure to the drug is a common cause. This can lead to stable genetic or phenotypic changes that reduce the drug's efficacy.

Finally, experimental variability can also contribute to inconsistent IC50 values. It is crucial to ensure consistent cell culture conditions, drug concentrations, and assay parameters.

To investigate the cause of the increased IC50, you can perform the following initial steps:

  • Confirm the IC50: Repeat the cytotoxicity assay with careful attention to experimental details to confirm the initial observation.

  • Test a sensitive control cell line: Use a known sensitive cell line, such as CCRF-CEM, as a positive control to validate your experimental setup and the potency of your this compound stock.

  • Assess the history of the cell line: Determine if the cell line has been previously exposed to this compound or other antifolates, which could have led to the development of resistance.

Question: I have confirmed that my cell line has developed resistance to this compound. What are the potential molecular mechanisms?

Answer:

The development of resistance to antifolates like this compound can occur through several molecular mechanisms. These can be broadly categorized as follows:

  • Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for folates and antifolates into the cell, can limit the intracellular concentration of this compound.[2][3]

  • Decreased Drug Retention: this compound, like many antifolates, is retained in the cell through polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[3][4] Decreased activity of FPGS can lead to reduced intracellular drug accumulation and subsequent resistance.[4]

  • Alterations in the Target Enzyme: While less common for GARFT inhibitors compared to other antifolates, mutations in the glycinamide ribonucleotide formyltransferase (GARFT) enzyme, the target of this compound, could potentially reduce the drug's binding affinity.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), can actively pump this compound out of the cell, thereby reducing its intracellular concentration and efficacy.[3]

  • Metabolic Reprogramming: Resistant cells may adapt their metabolic pathways to bypass the block in de novo purine synthesis caused by this compound. This could involve an increased reliance on purine salvage pathways.

To identify the specific mechanism of resistance in your cell line, a series of experiments will be necessary, as detailed in the Experimental Protocols section.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer:

This compound is a potent, second-generation antifolate that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[5] By blocking this enzyme, this compound prevents the synthesis of purines, which are essential for DNA and RNA replication. This leads to a depletion of cellular ATP and GTP pools, ultimately causing cell cycle arrest and inhibiting cell growth.[1]

Question: Are there any known strategies to overcome resistance to this compound?

Answer:

Overcoming resistance to this compound and other antifolates is a significant challenge in cancer therapy. Some strategies that have been explored include:

  • Development of novel antifolates: Designing new antifolate drugs that can circumvent known resistance mechanisms is a key area of research. This includes developing compounds that are not dependent on RFC for cellular uptake or on polyglutamylation for their activity.[2][6]

  • Combination therapies: Using this compound in combination with other chemotherapeutic agents that have different mechanisms of action may help to overcome resistance and improve therapeutic outcomes.

  • Targeting resistance mechanisms directly: For cell lines with known resistance mechanisms, such as overexpression of efflux pumps, the use of inhibitors of these transporters could potentially restore sensitivity to this compound.

Question: What is the difference between inherent and acquired resistance to this compound?

Answer:

Inherent resistance refers to the natural, pre-existing resistance of a cell line to a drug without any prior exposure. This can be due to the cell line's intrinsic genetic and molecular characteristics, such as low expression of RFC or high expression of efflux pumps.

Acquired resistance , on the other hand, develops in a population of initially sensitive cells after exposure to the drug. This occurs through the selection and expansion of cells that have developed mutations or other alterations that confer a survival advantage in the presence of the drug.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Human Tumor Cell Lines

Cell LineCancer TypeSensitivityIC50 (nM)
CCRF-CEMLeukemiaSensitive5.6
MCF7Breast CancerSensitive8.1
GC3Colon CancerSensitive7.2
COR-L23Lung CancerResistant36
T-47DBreast CancerResistant55
A549Lung CancerResistant48

Data compiled from Clinical Cancer Research.[1]

Experimental Protocols

1. Establishment of this compound-Resistant Cell Lines

This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.

  • Initial IC50 Determination: Determine the initial IC50 of the parental cell line to this compound using a standard cytotoxicity assay (e.g., MTT or SRB assay).

  • Initial Drug Exposure: Culture the parental cell line in media containing this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Continuously monitor the cell culture for signs of cell death and recovery. Initially, a significant portion of the cells will die.

  • Gradual Dose Escalation: Once the cell population has recovered and is growing steadily, gradually increase the concentration of this compound in the culture medium. The increments should be small enough to allow for the selection and adaptation of resistant cells.

  • Repeat Dose Escalation: Continue this process of gradual dose escalation until the cell line is able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.

  • Characterization of Resistant Cell Line: Once a resistant cell line is established, it should be characterized to determine the level of resistance (by re-evaluating the IC50) and to investigate the underlying mechanisms of resistance.

  • Cryopreservation: It is essential to cryopreserve the resistant cell line at various stages of its development.

2. Western Blot Analysis of RFC and FPGS

This protocol can be used to assess the protein expression levels of the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS) in parental and this compound-resistant cell lines.

  • Protein Extraction: Lyse the parental and resistant cells in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for RFC and FPGS overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to compare the expression levels of RFC and FPGS between the parental and resistant cell lines.

Visualizations

LY309887_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LY309887_ext This compound RFC RFC LY309887_ext->RFC Uptake LY309887_int This compound RFC->LY309887_int GARFT GARFT LY309887_int->GARFT Inhibition Purine_Syn De Novo Purine Synthesis GARFT->Purine_Syn Purines Purines (ATP, GTP) Purine_Syn->Purines DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA

Caption: Mechanism of action of this compound.

Resistance_Workflow Start Parental Cell Line IC50_Det Determine Initial IC50 Start->IC50_Det Culture_Drug Culture in this compound (at IC50) IC50_Det->Culture_Drug Monitor Monitor for Cell Recovery Culture_Drug->Monitor Dose_Esc Gradually Increase This compound Concentration Monitor->Dose_Esc Check_Growth Stable Growth? Dose_Esc->Check_Growth Check_Growth->Dose_Esc No Resistant_Line Established Resistant Cell Line Check_Growth->Resistant_Line Yes Characterize Characterize Resistance (IC50, Mechanism) Resistant_Line->Characterize

Caption: Workflow for developing resistant cell lines.

Troubleshooting_Resistance Start Unexpected High IC50 Confirm Confirm IC50 with Sensitive Control Start->Confirm Confirmed Resistance Confirmed? Confirm->Confirmed Investigate_Exp Investigate Experimental Variability Confirmed->Investigate_Exp No Assess_Transport Assess Drug Transport (e.g., RFC expression) Confirmed->Assess_Transport Yes Assess_Metabolism Assess Drug Metabolism (e.g., FPGS expression) Assess_Transport->Assess_Metabolism Assess_Efflux Assess Drug Efflux (e.g., ABC transporters) Assess_Metabolism->Assess_Efflux Mechanism Identify Potential Resistance Mechanism Assess_Efflux->Mechanism

Caption: Troubleshooting guide for this compound resistance.

References

Technical Support Center: Mitigating LY309887-Induced Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glycinamide ribonucleotide formyltransferase (GARFT) inhibitor, LY309887. The information is designed to help mitigate potential toxicities observed in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), an enzyme crucial for de novo purine biosynthesis.[1] By inhibiting GARFT, this compound disrupts DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells. It was developed to offer a more favorable toxicological profile compared to its predecessor, lometrexol.[1]

Q2: What are the known toxicities of this compound in animal studies?

A2: Preclinical studies have indicated that the primary dose-limiting toxicities associated with this compound are of a delayed onset and primarily affect rapidly proliferating tissues. These include:

  • Hematologic toxicity: Manifesting as changes in blood cell counts.

  • Mucosal effects: Damage to the lining of the gastrointestinal tract.

  • Neurologic effects: While less detailed in the provided search results for animal models, chemotherapy-induced neurotoxicity is a known class effect of antifolates.[2][3] The liver and kidneys are the main organs where this compound accumulates.[4]

Q3: How does dietary folate influence this compound toxicity?

A3: The level of dietary folate significantly impacts the toxicity of this compound. A low-folate diet can lead to increased hepatic accumulation of the drug, thereby exacerbating its toxic effects.[4] Conversely, folic acid supplementation has been shown to alleviate toxicity while maintaining the antitumor efficacy of antifolates.[5]

Q4: Can toxicity from this compound be reversed?

A4: Yes, toxicity from antifolates like this compound can often be mitigated or reversed with a rescue agent. Folinic acid (leucovorin), an active form of folic acid, can be administered to bypass the enzymatic step blocked by the antifolate, thereby restoring purine synthesis in healthy tissues.[6][7]

Troubleshooting Guides

Issue 1: Unexpectedly high toxicity or mortality in study animals.
  • Potential Cause: Inadequate folate levels in the diet.

  • Troubleshooting Steps:

    • Verify Diet Composition: Ensure that the standard animal chow contains adequate levels of folic acid. For consistent results, consider using a certified diet with a guaranteed analysis of vitamin content.

    • Implement Folic Acid Supplementation: If using a low-folate diet to enhance anti-tumor efficacy, a carefully controlled folic acid supplementation protocol is crucial for mitigating systemic toxicity. Modest dietary restoration of folic acid has been shown to alleviate toxicity while preserving antitumor activity.[5]

    • Leucovorin Rescue: For acute, high-dose toxicity, a leucovorin rescue protocol should be implemented. This is a standard practice for high-dose methotrexate therapy and the principles are applicable to other antifolates.[6][8]

Issue 2: Signs of hematologic toxicity (e.g., changes in CBC).
  • Potential Cause: Myelosuppression due to inhibition of purine synthesis in hematopoietic progenitor cells.

  • Troubleshooting Steps:

    • Monitor Blood Counts: Perform complete blood counts (CBCs) regularly throughout the study to detect early signs of hematological changes.

    • Adjust this compound Dosage: If significant hematological toxicity is observed, consider a dose reduction of this compound in subsequent cohorts.

    • Optimize Folate Supplementation: Ensure adequate folic acid levels, as this can help protect hematopoietic cells.

    • Implement Leucovorin Rescue: In cases of severe myelosuppression, a leucovorin rescue protocol can be initiated.

Issue 3: Evidence of nephrotoxicity or hepatotoxicity.
  • Potential Cause: Accumulation of this compound and its polyglutamated forms in the liver and kidneys.[4] Antifolates can be nephrotoxic due to their reabsorption mechanism in the proximal tubules.[9]

  • Troubleshooting Steps:

    • Monitor Organ Function: Regularly monitor serum creatinine and liver enzymes (ALT, AST) to detect early signs of kidney and liver damage.

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver and kidneys to assess for any cellular damage.

    • Hydration: Ensure animals have free access to water, as adequate hydration can help reduce the risk of nephrotoxicity.

    • Folate Supplementation: As with other toxicities, maintaining adequate folate levels can reduce the hepatic accumulation of this compound.[4]

Data Presentation

Table 1: Comparative Properties of Lometrexol and this compound

PropertyLometrexolThis compoundReference
GARFT Inhibition (Ki) Higher Ki9-fold more potent (Ki = 6.5 nM)[1]
Polyglutamylation More extensiveLess extensive[1]
Hepatic Accumulation HigherLower[1]
Toxicity Profile Delayed cumulative toxicityMore favorable, less toxicity[1]

Experimental Protocols

Protocol 1: Folic Acid Supplementation in Mice

This protocol is based on general findings for antifolates and should be optimized for specific experimental conditions.

  • Objective: To mitigate this compound-induced toxicity through dietary folic acid supplementation.

  • Materials:

    • Standard rodent diet

    • Folic acid

    • Drinking water

  • Procedure:

    • Diet Selection: For studies not intentionally investigating folate deficiency, use a standard rodent diet with a defined folic acid concentration.

    • Supplementation via Drinking Water: A modest restoration of folic acid in the drinking water has been shown to alleviate toxicity.[5] A starting point for supplementation could be 0.003% folic acid in the drinking water, which has been shown to restore folate levels in mice on a folate-depleted diet.[5]

    • Dietary Supplementation: Alternatively, custom diets with varying levels of folic acid can be formulated. A control diet might contain 2 mg folic acid/kg, while a supplemented diet could contain 10 mg folic acid/kg.

    • Acclimatization: Allow animals to acclimatize to the supplemented diet or water for at least one week before starting treatment with this compound.

    • Monitoring: Monitor food and water consumption to ensure consistent intake of folic acid.

Protocol 2: Leucovorin Rescue for Acute Toxicity in Mice

This protocol is adapted from studies with other antifolates like methotrexate and should be optimized for this compound.

  • Objective: To reverse acute toxicity following high-dose this compound administration.

  • Materials:

    • This compound

    • Leucovorin (folinic acid)

    • Sterile saline for injection

  • Procedure:

    • This compound Administration: Administer this compound at the desired experimental dose.

    • Leucovorin Administration Timing: The timing of leucovorin administration is critical. For methotrexate, rescue is typically initiated 16-24 hours after drug administration.[8]

    • Leucovorin Dosage: The dosage of leucovorin should be carefully determined. In mouse models with methotrexate, doses of 12-24 mg/kg have been used.[8] A starting point for this compound could be a similar range, administered subcutaneously or intraperitoneally.

    • Dosing Schedule: Leucovorin is often given in multiple doses. For example, 12 mg/kg subcutaneously every 2 hours for a total of 5 doses.[8]

    • Monitoring: Closely monitor animals for signs of recovery from toxicity, such as improved activity, weight gain, and resolution of diarrhea.

Visualizations

Signaling_Pathway cluster_purine De Novo Purine Biosynthesis cluster_drug PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purines (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Purines->DNA_RNA This compound This compound GARFT GARFT This compound->GARFT Inhibition

Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.

Troubleshooting_Workflow Start Observe Unexpected Toxicity (e.g., weight loss, mortality) CheckFolate Verify Dietary Folate Levels Start->CheckFolate LowFolate Low/Inadequate Folate CheckFolate->LowFolate Yes AdequateFolate Adequate Folate CheckFolate->AdequateFolate No Supplement Implement Folic Acid Supplementation (Diet or Water) LowFolate->Supplement DoseIssue Consider Dose Reduction of this compound AdequateFolate->DoseIssue Reassess Re-evaluate Toxicity in New Cohort Supplement->Reassess End Toxicity Mitigated Reassess->End ReduceDose Reduce this compound Dose DoseIssue->ReduceDose Yes Leucovorin Implement Leucovorin Rescue Protocol for Acute Toxicity DoseIssue->Leucovorin No (Acute Toxicity) ReduceDose->Reassess Leucovorin->End

Caption: Troubleshooting workflow for unexpected toxicity in animal studies with this compound.

Experimental_Workflow Start Study Initiation Diet Dietary Protocol: - Standard Diet - Folic Acid Supplementation Start->Diet Acclimatization Animal Acclimatization (≥ 1 week) Diet->Acclimatization Treatment Administer this compound Acclimatization->Treatment Monitoring Daily Monitoring: - Body Weight - Clinical Signs Treatment->Monitoring ToxicityCheck Toxicity Observed? Monitoring->ToxicityCheck Leucovorin Initiate Leucovorin Rescue (if severe/acute) ToxicityCheck->Leucovorin Yes DataCollection Endpoint Data Collection: - Blood Samples (CBC, Chemistry) - Tissue Samples (Histopathology) ToxicityCheck->DataCollection No Leucovorin->Monitoring Analysis Data Analysis DataCollection->Analysis End Study Conclusion Analysis->End

Caption: General experimental workflow for an in vivo study with this compound.

References

Navigating LY309887 Incubation: A Guide to Optimal Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the glycinamide ribonucleotide formyltransferase (GARFT) inhibitor, LY309887, achieving optimal and reproducible results hinges on a critical experimental parameter: incubation time. This technical support center provides a comprehensive guide, in a user-friendly question-and-answer format, to address common challenges and questions surrounding this compound incubation periods.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary mechanism of action for this compound and how does it relate to incubation time?

A1: this compound is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By blocking this pathway, this compound depletes the intracellular pools of purine nucleotides (adenosine and guanosine triphosphates), which are essential for DNA and RNA synthesis, as well as cellular energy metabolism. The effects of this depletion are time-dependent. Initial metabolic changes, such as a significant drop in ATP and GTP levels, can be observed within hours of treatment.[1] However, downstream cellular consequences, such as growth inhibition and cytotoxicity, may require longer incubation periods to become apparent.

Q2: I am not observing the expected cytotoxicity with this compound. Could the incubation time be the issue?

A2: Yes, insufficient incubation time is a common reason for a lack of cytotoxic effect. While metabolic effects are early events, the ultimate outcome of purine depletion can be cytostatic (inhibition of cell proliferation) before it becomes cytotoxic (cell death). In some cell lines, such as CCRF-CEM, treatment with this compound for up to 96 hours has been shown to primarily induce a state of cytostasis, where cells remain viable but do not divide.[2][3] Therefore, extending the incubation period is a critical first step in troubleshooting a lack of cytotoxicity. It is recommended to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal duration for observing the desired effect in your specific cell model.

Q3: How quickly can I expect to see a metabolic effect after treating cells with this compound?

A3: Significant depletion of purine nucleotide pools can occur relatively quickly. In CCRF-CEM human leukemia cells, a marked decrease in both deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP) levels has been observed within 6 hours of this compound treatment.[1] Measurement of ATP depletion at 24 hours has been shown to be a reliable predictor of growth inhibition.[1][4][5] Therefore, for experiments focused on the direct metabolic impact of this compound, shorter incubation times of 6 to 24 hours are appropriate.

Q4: What are the recommended incubation times for different experimental endpoints with this compound?

A4: The optimal incubation time for this compound is highly dependent on the specific biological question being addressed. The following table summarizes recommended starting points for various experimental endpoints.

Experimental EndpointRecommended Incubation TimeRationale
Metabolic Effects (e.g., ATP/GTP depletion)6 - 24 hoursRapid inhibition of GARFT leads to a swift decline in purine nucleotide pools.[1]
Cell Growth Inhibition (Cytostasis) 24 - 96 hoursPurine depletion halts the cell cycle, leading to an arrest of proliferation over an extended period.[2][3]
Cytotoxicity (Cell Death) 48 - 96 hours or longerThe induction of cell death is a downstream consequence of prolonged purine starvation and may require multiple cell cycles to become prominent.
Downstream Signaling (e.g., mTORC1 inhibition, EMT)24 - 48 hoursChanges in signaling pathways are a consequence of the metabolic shift and cellular stress induced by purine depletion and typically manifest after a day or two of treatment.[6][7]

It is crucial to empirically determine the optimal incubation time for your specific cell line and experimental conditions through a time-course study.

Experimental Protocols

Protocol 1: Time-Course Cytotoxicity Assay using MTT

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours) at 37°C and 5% CO2.

  • MTT Addition: At the end of each incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point and concentration. Determine the IC50 value for each incubation time.

Protocol 2: ATP Level Measurement

  • Cell Seeding and Treatment: Plate cells in a multi-well format and treat with this compound or vehicle for the desired incubation times (e.g., 6, 12, 24 hours).

  • Cell Lysis: At each time point, wash the cells with PBS and lyse them using a buffer compatible with a luciferase-based ATP assay kit.

  • ATP Assay: Follow the manufacturer's instructions for the chosen ATP assay kit. This typically involves adding a luciferase-containing reagent that produces light in the presence of ATP.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Generate a standard curve with known ATP concentrations. Calculate the ATP concentration in the cell lysates and normalize to the protein concentration or cell number. Express the results as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The inhibition of GARFT by this compound sets off a cascade of intracellular events, primarily stemming from the depletion of purine nucleotides. This metabolic stress impacts major signaling pathways that regulate cell growth, proliferation, and phenotype.

LY309887_Signaling_Pathway cluster_0 De Novo Purine Biosynthesis cluster_1 Downstream Cellular Effects PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps mTORC1 mTORC1 Inhibition Purines->mTORC1 Activation CellCycle Cell Cycle Arrest (Cytostasis) Purines->CellCycle Depletion leads to Serine Serine Synthesis Pathway Upregulation Purines->Serine Depletion leads to TSC TSC Complex Purines->TSC Inhibition of TSC (Adenylate Sensing) mTORC1->CellCycle Leads to EMT Epithelial-Mesenchymal Transition (EMT) Serine->EMT Promotes Migration Increased Cell Migration EMT->Migration Induces This compound This compound GARFT GARFT This compound->GARFT Inhibition Rheb Rheb TSC->Rheb Inhibition Rheb->mTORC1 Activation Experimental_Workflow cluster_0 Experimental Setup cluster_1 Time-Course Incubation cluster_2 Endpoint Analysis cluster_3 Data Interpretation Start Start: Choose Cell Line & Endpoint Seeding Cell Seeding Start->Seeding Treatment This compound Treatment (Dose-Response) Seeding->Treatment T1 Time Point 1 (e.g., 6h) Treatment->T1 T2 Time Point 2 (e.g., 24h) Treatment->T2 T3 Time Point 3 (e.g., 48h) Treatment->T3 T4 Time Point 4 (e.g., 72h) Treatment->T4 T5 Time Point 5 (e.g., 96h) Treatment->T5 Metabolic Metabolic Assay (e.g., ATP levels) T1->Metabolic T2->Metabolic Viability Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) T2->Viability T3->Viability Signaling Signaling Analysis (e.g., Western Blot for p-S6K) T3->Signaling T4->Viability T5->Viability Analysis Data Analysis: - IC50 Calculation - Statistical Analysis Metabolic->Analysis Viability->Analysis Signaling->Analysis Conclusion Conclusion: Determine Optimal Incubation Time Analysis->Conclusion

References

Technical Support Center: Validating the Activity of a New Batch of LY309887

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of a new batch of LY309887.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1][2] GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, which is essential for the production of purines required for DNA and RNA synthesis.[1] By inhibiting GARFT, this compound depletes the cellular pool of purines, leading to cell cycle arrest and cytotoxicity, particularly in rapidly proliferating cells such as cancer cells.[3]

cluster_purine De Novo Purine Biosynthesis cluster_inhibition Mechanism of this compound PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purines (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA This compound This compound GARFT GARFT This compound->GARFT Inhibits

Caption: Mechanism of action of this compound in the de novo purine biosynthesis pathway.

Q2: What are the key parameters to validate for a new batch of this compound?

To validate a new batch of this compound, you should confirm its:

  • Purity and Identity: Typically verified by the manufacturer using methods like HPLC and mass spectrometry.

  • In vitro Potency: Determined by measuring its inhibitory activity against the target enzyme, GARFT.

  • Cellular Activity: Assessed by determining its cytotoxicity (e.g., IC50) in a relevant cancer cell line.

  • Mechanism of Action: Confirmed by observing the expected effects on the cell cycle.

Q3: What cell lines are suitable for testing this compound activity?

The human leukemia cell line CCRF-CEM is a commonly used and well-characterized model for evaluating the cytotoxicity of this compound.[1][2] Other cancer cell lines with high rates of proliferation and dependence on de novo purine synthesis are also suitable. It is important to select a cell line with known sensitivity to antifolates.

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected potency in the GARFT enzyme inhibition assay.

  • Question: My new batch of this compound shows a higher Ki than the reported value of 6.5 nM. What could be the issue?

  • Answer:

    • Reagent Quality: Ensure the purity and integrity of all assay components, including the GARFT enzyme and substrates.

    • Assay Conditions: Verify the accuracy of buffer pH, temperature, and incubation times as these can significantly impact enzyme kinetics.

    • Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment. Ensure complete solubilization of the compound in the assay buffer.

    • Reference Compound: Include a known batch of this compound or another GARFT inhibitor as a positive control to validate the assay setup.

start Inconsistent Ki in Enzyme Assay reagent Check Reagent Quality start->reagent conditions Verify Assay Conditions start->conditions dilution Prepare Fresh Dilutions start->dilution control Include Positive Control start->control result Consistent Ki Value reagent->result conditions->result dilution->result control->result

Caption: Troubleshooting workflow for inconsistent enzyme inhibition assay results.

Issue 2: High variability or lack of expected cytotoxicity in cell-based assays.

  • Question: The IC50 value of this compound in my cytotoxicity assay is significantly higher than the reported 9.9 nM in CCRF-CEM cells. What should I check?

  • Answer:

    • Cell Health and Density: Ensure that cells are healthy, in the exponential growth phase, and seeded at the correct density. Over-confluent or unhealthy cells can show altered drug sensitivity.

    • Compound Solubility and Stability: this compound, like other antifolates, may have limited solubility in aqueous media. Ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation. Prepare fresh dilutions of the compound in pre-warmed culture medium immediately before use.

    • Incubation Time: The cytotoxic effects of this compound may require a sufficient incubation period to manifest. Ensure you are following the recommended incubation time for the assay.

    • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma.

Issue 3: Unexpected results in the cell cycle analysis.

  • Question: I am not observing the expected cell cycle arrest after treating cells with this compound. What could be the problem?

  • Answer:

    • Drug Concentration and Treatment Duration: The concentration of this compound and the duration of treatment are critical for observing cell cycle effects. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.

    • Fixation and Staining: Improper cell fixation or staining can lead to poor quality DNA content histograms. Ensure that the fixation protocol (e.g., with ethanol) is performed correctly and that the propidium iodide staining solution is fresh and properly prepared.

    • Flow Cytometer Settings: Incorrect instrument settings, such as laser alignment and compensation, can affect the quality of the data. Use appropriate controls to set up the flow cytometer correctly.

Experimental Protocols

GARFT Enzyme Inhibition Assay

This protocol is based on a spectrophotometric method to measure the activity of GARFT.

Materials:

  • Purified human GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHODDF)

  • This compound (new batch and reference standard)

  • Assay Buffer: 0.1 M HEPES, pH 7.5

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well for a final volume of 150 µL:

    • 30 µM GAR

    • 5.4 µM 10-CHODDF

    • Varying concentrations of this compound

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 nM of purified GARFT enzyme to each well.

  • Immediately measure the increase in absorbance at 295 nm over time.

  • Calculate the initial reaction rates and determine the Ki value for this compound.

ParameterRecommended Value
GARFT Concentration20 nM
GAR Concentration30 µM
10-CHODDF Concentration5.4 µM
Temperature37°C
Wavelength295 nm
Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • CCRF-CEM cells (or other suitable cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed CCRF-CEM cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

ParameterRecommended Value
Cell LineCCRF-CEM
Seeding Density5,000 cells/well
Incubation Time72 hours
MTT Concentration0.5 mg/mL (final)
Wavelength570 nm
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the binding of this compound to its target, GARFT, in a cellular context.[4][5][6]

Materials:

  • CCRF-CEM cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies against GARFT and a loading control (e.g., GAPDH)

  • Western blotting reagents and equipment

  • PCR tubes

  • Thermal cycler

Procedure:

  • Treat CCRF-CEM cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thawing.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatants containing the soluble proteins.

  • Analyze the levels of soluble GARFT and the loading control in the supernatants by Western blotting.

  • A shift in the thermal stability of GARFT in the presence of this compound indicates target engagement.

start Treat cells with This compound/Vehicle heat Heat shock at various temperatures start->heat lyse Lyse cells and separate soluble fraction heat->lyse wb Western blot for GARFT lyse->wb analyze Analyze thermal shift wb->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Flow Cytometry for Cell Cycle Analysis

This protocol is used to assess the effect of this compound on the cell cycle distribution.

Materials:

  • CCRF-CEM cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed CCRF-CEM cells and treat with this compound or vehicle for 24-48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

ParameterRecommended Value
Fixative70% Ethanol
StainingPropidium Iodide with RNase A
Incubation Time (Staining)30 minutes
AnalysisFlow Cytometry

Summary of Quantitative Data

ParameterCell LineReported ValueReference
Ki (GARFT)N/A6.5 nM[1][2]
IC50CCRF-CEM9.9 nM[1][2]

References

Validation & Comparative

A Preclinical Comparative Analysis of LY309887 and Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy and mechanisms of action of two antifolate agents, LY309887 and methotrexate. While both compounds interfere with nucleotide synthesis, they target distinct enzymes in separate pathways. This analysis is based on available preclinical data. It is important to note that direct head-to-head comparative studies evaluating the efficacy of this compound and methotrexate in rheumatoid arthritis models are limited in the public domain.

Executive Summary

Methotrexate is a well-established dihydrofolate reductase (DHFR) inhibitor, widely used as a first-line treatment for rheumatoid arthritis. Its mechanism involves the disruption of folate metabolism, leading to the inhibition of DNA synthesis and anti-inflammatory effects. This compound is a second-generation inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. Preclinical studies indicate that this compound is effective in animal models of arthritis. This guide will delve into the distinct mechanisms of action, present available preclinical efficacy data, and provide detailed experimental protocols for the key studies cited.

Mechanism of Action

This compound and methotrexate exert their effects through the inhibition of different key enzymes involved in nucleotide biosynthesis.

Methotrexate: As a folate antagonist, methotrexate competitively inhibits dihydrofolate reductase (DHFR).[1] This enzyme is crucial for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[1] In the context of rheumatoid arthritis, the anti-inflammatory effects of methotrexate are also attributed to the promotion of adenosine release and the inhibition of transmethylation reactions.[2]

This compound: This compound is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[3] GARFT is a critical enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide. By inhibiting GARFT, this compound blocks the synthesis of purines, thereby impeding DNA and RNA synthesis in rapidly proliferating cells.[3]

Signaling Pathway Diagrams

methotrexate_pathway Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Thymidylate Synthesis->DNA/RNA Synthesis DHFR->Tetrahydrofolate (THF) Methotrexate Methotrexate Methotrexate->DHFR

Methotrexate's Inhibition of DHFR Pathway.

ly309887_pathway Ribose-5-phosphate Ribose-5-phosphate Glycinamide Ribonucleotide (GAR) Glycinamide Ribonucleotide (GAR) Ribose-5-phosphate->Glycinamide Ribonucleotide (GAR) GARFT GARFT Glycinamide Ribonucleotide (GAR)->GARFT Formylglycinamide Ribonucleotide (FGAR) Formylglycinamide Ribonucleotide (FGAR) Purine Synthesis Purine Synthesis Formylglycinamide Ribonucleotide (FGAR)->Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis GARFT->Formylglycinamide Ribonucleotide (FGAR) This compound This compound This compound->GARFT

This compound's Inhibition of GARFT Pathway.

Preclinical Efficacy Data

While direct comparative studies are lacking, the following sections present available preclinical data for each compound in relevant models.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

The CIA mouse model is a widely used preclinical model for rheumatoid arthritis.

This compound: In a study using a murine model of collagen-induced arthritis, the administration of this compound after the onset of arthritis suppressed disease progression.[2] This was evidenced by a lower arthritis index, decreased production of serum IgG1 and IgG2a anti-type II collagen antibodies, and reduced damage to cartilage and bone.[2]

ParameterControl (PBS)This compound (low dose)This compound (high dose)
Arthritis Index (Day 21)~8~5~2.5
Serum Anti-Type II Collagen IgG1 (OD)~1.2Not specified~0.6
Serum Anti-Type II Collagen IgG2a (OD)~1.0Not specified~0.5
Data are approximated from graphical representations in the cited study.[2]

Methotrexate: A separate study on the CIA mouse model demonstrated that methotrexate treatment resulted in a dose-dependent reduction in disease activity.[4]

ParameterControl (Vehicle)Methotrexate (2 mg/kg)Methotrexate (10 mg/kg)Methotrexate (20 mg/kg)Methotrexate (50 mg/kg)
Mean Arthritis Score (Day 54)~10~8~6~4~2
Mean Paw Volume (mL) (Day 54)~0.35~0.32~0.30~0.28~0.25
Data are approximated from graphical representations in the cited study.[4]
In Vitro Comparative Effects on Nucleotide Pools

A study compared the metabolic effects of this compound and methotrexate in the CCRF-CEM human leukemia cell line. This provides a direct comparison of their biochemical impact, although not in a rheumatoid arthritis-specific cell type.

ParameterMethotrexate (100 nM)This compound (30 nM)
Dihydrofolate SpeciesAccumulationMinimal effect
10-formyltetrahydrofolateNot specifiedAccumulation
ATP PoolRapid depletionRapid loss
GTP PoolRapid depletionRapid loss
dATP PoolRapid depletionRapid loss
dCTP PoolRapid depletionSlower loss
dTTP PoolRapid depletionSlower loss
dGTP PoolRapid depletionSlower loss
This table summarizes the qualitative effects described in the study.[5]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol is a generalized representation based on the methodologies of the cited studies.[2][4]

1. Animals: Male DBA/1J mice, 6-8 weeks old, are typically used as they are highly susceptible to CIA.

2. Induction of Arthritis:

  • Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
  • Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

3. Treatment:

  • Drug administration (e.g., this compound or methotrexate) is initiated after the onset of arthritis.
  • A control group receives a vehicle (e.g., phosphate-buffered saline).

4. Efficacy Assessment:

  • Arthritis Index: Clinical signs of arthritis in each paw are scored on a scale of 0-4. The total score per mouse is the arthritis index.
  • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
  • Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage erosion, and bone damage.
  • Serology: Blood samples are collected to measure levels of anti-type II collagen antibodies (IgG1 and IgG2a) by ELISA.

In Vitro Analysis of Intracellular Nucleotide Pools

This protocol is based on the methodology used to compare the metabolic effects of this compound and methotrexate.[5]

1. Cell Culture: CCRF-CEM cells are cultured in appropriate media and conditions.

2. Drug Treatment: Cells are treated with specified concentrations of this compound or methotrexate for a defined period.

3. Metabolite Extraction:

  • Cells are harvested and washed.
  • Intracellular metabolites are extracted, typically using a cold solvent extraction method.

4. Nucleotide Analysis:

  • The levels of intracellular folates and deoxynucleoside triphosphates are quantified using high-performance liquid chromatography (HPLC).

Experimental Workflow Diagram

experimental_workflow cluster_invivo In Vivo (CIA Model) cluster_invitro In Vitro (Cell-Based Assays) A Arthritis Induction (Collagen Immunization) B Drug Treatment (this compound or Methotrexate) A->B C Efficacy Assessment (Arthritis Score, Paw Volume) B->C D Histopathology & Serology C->D E Cell Culture (e.g., CCRF-CEM, Synoviocytes) F Drug Treatment (this compound or Methotrexate) E->F G Biochemical/Functional Assays (e.g., Nucleotide Pools, Cytokine Levels) F->G

References

Navigating the Landscape of GARFT Inhibition: A Comparative Guide to Alternatives for LY309887

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of alternatives to LY309887, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, making it a significant target for anticancer therapeutics. This document offers an objective analysis of the performance of key GARFT inhibitors, supported by experimental data, to inform further research and development in this field.

This compound is a second-generation GARFT inhibitor that was developed to offer a more favorable toxicological profile compared to its predecessor, Lometrexol.[1] The clinical development of Lometrexol was hindered by delayed cumulative toxicities.[2] Both compounds function by impeding the de novo purine synthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[2] This guide will explore Lometrexol and other notable GARFT inhibitors, such as AGF94 and AG2034, providing a comparative analysis of their biochemical and cellular activities.

Comparative Analysis of GARFT Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives based on available preclinical data. This allows for a direct comparison of their potency and cellular activity.

InhibitorTargetInhibition Constant (Ki)IC50Key CharacteristicsReference(s)
This compound GARFT6.5 nM9.9 nM (CCRF-CEM cells)Second-generation inhibitor with a potentially improved toxicity profile compared to Lometrexol.[1][1][2]
Lometrexol (DDATHF) GARFT~58.5 nM (derived from this compound potency)2.9 nM (CCRF-CEM cells)First-generation inhibitor; clinical use limited by toxicity.[1][2][3][1][2][3]
AGF94 GARFTaseLow to mid-nanomolar range<1 nM (CHO cells expressing folate receptors), 3.3 nM (CHO cells expressing PCFT)Selective uptake via proton-coupled folate transporter (PCFT) and folate receptors (FRs), not the reduced folate carrier (RFC).[4][5][6][4][5][6]
AG2034 (Pelitrexol) GARFT28 nM2.9 nM (CCRF-CEM cells), 4 nM (L1210 cells)Designed based on the X-ray structure of the human GARFT domain.[7][8][7][8]

In-Depth Performance Comparison

Potency and Efficacy:

This compound exhibits a 9-fold greater potency in inhibiting GARFT (Ki = 6.5 nM) compared to Lometrexol.[1] However, in terms of cellular cytotoxicity against the human leukemia cell line CCRF-CEM, Lometrexol shows a lower IC50 (2.9 nM) than this compound (9.9 nM).[1][3] AGF94 demonstrates high potency with IC50 values in the sub-nanomolar to low nanomolar range in cells expressing folate receptors or PCFT.[6] AG2034 also shows potent inhibition of cell growth with IC50 values comparable to Lometrexol in CCRF-CEM cells.[7]

In preclinical tumor models, this compound was found to be more potent than Lometrexol at inhibiting tumor growth in a C3H mammary murine tumor model and showed greater efficacy in pancreatic human xenografts.[1] Both this compound and Lometrexol demonstrated excellent efficacy in several colon xenografts.[1] AG2034 has shown in vivo antitumor activity in various murine tumor and human xenograft models.[7]

Mechanism of Action and Cellular Uptake:

All the compared inhibitors target GARFT, a key enzyme in the de novo purine synthesis pathway.[2][3] Inhibition of this pathway leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

A key differentiator among these inhibitors is their mechanism of cellular uptake. Lometrexol and this compound are activated intracellularly via polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[2][9] These polyglutamated forms are more potent inhibitors and are retained within the cell for longer periods.[2] AGF94 is selectively transported into cells via FRs and PCFT, with poor substrate activity for the ubiquitously expressed RFC.[5][10] This targeted delivery could potentially reduce off-target toxicities.[10] AG2034 can enter cells through the reduced folate carrier.[7]

Toxicity Profile:

The development of this compound was driven by the need to mitigate the dose-limiting toxicities observed with Lometrexol.[1][2] Preclinical data suggests that this compound undergoes less extensive polyglutamylation and has lower accumulation in the liver compared to Lometrexol, which may contribute to a more favorable toxicity profile.[1][2] The targeted uptake mechanism of AGF94 via FRs and PCFT, which are overexpressed in some tumors, may also lead to reduced systemic toxicity.[5][10]

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reproducible and reliable results when evaluating GARFT inhibitors. Below are outlines of key experimental methodologies.

GARFT Enzyme Inhibition Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of purified GARFT and its inhibition by test compounds.

  • Principle: The activity of GARFTase is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of tetrahydrofolate (THF) from 10-formyltetrahydrofolate (10-formyl-THF) during the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (fGAR).[11]

  • Materials:

    • Purified recombinant GARFT enzyme

    • Substrates: α,β-GAR and 10-formyl-5,8-dideazafolic acid (a stable analog of 10-formyl-THF)

    • Assay buffer (e.g., HEPES buffer, pH 7.5)

    • Test inhibitors (e.g., this compound, Lometrexol)

    • Spectrophotometer capable of reading at 295 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, GARFT enzyme, and α,β-GAR.

    • Add the test inhibitor at various concentrations to the reaction mixture and incubate for a specified time at 37°C.

    • Initiate the reaction by adding the coenzyme, 10-formyl-5,8-dideazafolic acid.

    • Monitor the increase in absorbance at 295 nm over time.

    • Calculate the initial reaction velocities and determine the IC50 or Ki values for the inhibitor.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of GARFT inhibitors on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[11]

  • Materials:

    • Cancer cell line (e.g., CCRF-CEM, L1210)

    • Cell culture medium and supplements

    • 96-well plates

    • Test inhibitors

    • MTT solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the GARFT inhibitor for a specified period (e.g., 48-72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of the inhibitor.

In Vivo Antitumor Efficacy Study

This type of study evaluates the therapeutic efficacy of GARFT inhibitors in a living organism, typically using mouse models of cancer.

  • Principle: Tumor-bearing animals are treated with the GARFT inhibitor, and tumor growth is monitored over time to assess the drug's antitumor activity.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human tumor cells for xenograft models (e.g., colon, pancreatic)

    • Test inhibitor and vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Inject tumor cells subcutaneously or orthotopically into the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the GARFT inhibitor (e.g., intraperitoneally or orally) according to a predetermined schedule and dose. The control group receives the vehicle.

    • Measure tumor volume using calipers at regular intervals.

    • Monitor the body weight and general health of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the inhibitor.

Visualizing the Pathway and Experimental Workflow

To better understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.

GARFT_Pathway cluster_cofactor_position PRPP Phosphoribosyl Pyrophosphate (PRPP) GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (fGAR) GAR->FGAR GARFT GARFT GAR->GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA GARFT->GAR GARFT->FGAR GARFT->FGAR THF_cofactor 10-Formyl-THF -> THF Inhibitors This compound & Alternatives Inhibitors->GARFT Inhibition

Caption: De novo purine biosynthesis pathway highlighting GARFT inhibition.

Experimental_Workflow start Start: Identify Potential GARFT Inhibitors biochemical Biochemical Assay: GARFT Enzyme Inhibition (Ki, IC50) start->biochemical Screening cell_based Cell-Based Assay: Proliferation/Cytotoxicity (IC50) biochemical->cell_based Validate cellular activity in_vivo In Vivo Studies: Antitumor Efficacy in Animal Models cell_based->in_vivo Evaluate in living system tox Toxicity & Pharmacokinetics Profiling in_vivo->tox Assess safety profile lead_opt Lead Optimization tox->lead_opt Data Analysis lead_opt->biochemical Iterate design preclinical_dev Preclinical Development lead_opt->preclinical_dev Select candidate

Caption: Typical workflow for evaluating GARFT inhibitors.

Conclusion

The landscape of GARFT inhibitors has evolved from the first-generation compound, Lometrexol, to second-generation molecules like this compound, and novel agents such as AGF94 and AG2034. While this compound was developed to improve upon the toxicity profile of Lometrexol, newer alternatives like AGF94 offer the potential for enhanced tumor targeting through selective uptake mechanisms. The choice of an appropriate inhibitor for research or therapeutic development will depend on a careful consideration of its potency, selectivity, cellular uptake mechanism, and overall toxicological profile. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to navigate this promising area of cancer therapy.

References

Second-Generation GARFT Inhibitors: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of second-generation glycinamide ribonucleotide formyltransferase (GARFT) inhibitors. GARFT is a critical enzyme in the de novo purine biosynthesis pathway, a key target in cancer therapy due to the high demand for nucleotides in rapidly proliferating tumor cells.

The development of GARFT inhibitors has seen the emergence of second-generation compounds designed to offer improved potency, selectivity, and pharmacological profiles over their predecessors. This guide focuses on a head-to-head comparison of these advanced inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Efficacy and Potency of GARFT Inhibitors

The primary distinction between first and second-generation GARFT inhibitors lies in their biochemical and pharmacological properties. Lometrexol was one of the first GARFT inhibitors to be clinically investigated. However, observations of delayed cumulative toxicity spurred the development of a second generation of inhibitors with more favorable profiles.[1] LY309887 is recognized as a second-generation GARFT inhibitor, demonstrating superior potency in preclinical studies.[1]

Below is a summary of the in vitro potency of key GARFT inhibitors against the target enzyme and various cancer cell lines.

InhibitorGenerationTargetKi (nM)Cell LineIC50 (nM)Reference(s)
LometrexolFirstGARFT~58.5 (derived)CCRF-CEM (Human Leukemia)2.9[1][2]
This compound Second GARFT 6.5 CCRF-CEM (Human Leukemia) 9.9 [1][2]
AG2034NovelGARFT28CCRF-CEM (Human Leukemia)2.9
AGF94NovelGARFTaseLow to mid-nanomolarCHO cells (expressing folate receptors)<1[2]
Pelitrexol (AG2037)NovelGARFTNot explicitly statedA549 cells (mTORC1 activity)150[2]

Head-to-Head In Vivo Antitumor Activity

In vivo studies have demonstrated the enhanced efficacy of second-generation GARFT inhibitors. This compound, for instance, showed greater potency than lometrexol in inhibiting tumor growth in a C3H mammary murine tumor model and several human tumor xenografts.[1] Both compounds exhibited excellent efficacy in several colon xenograft models, while this compound demonstrated superior efficacy in two pancreatic human xenografts.[1]

The GARFT Signaling Pathway and Mechanism of Action

GARFT is a crucial enzyme in the de novo purine synthesis pathway, which is essential for the production of purine nucleotides, the building blocks of DNA and RNA.[3][4] By inhibiting GARFT, these drugs disrupt this pathway, leading to a depletion of purine pools.[3] This, in turn, induces metabolic stress and DNA damage in rapidly dividing cancer cells, ultimately causing cell cycle arrest and apoptosis.[4]

GARFT_Signaling_Pathway GARFT in De Novo Purine Biosynthesis PRPP PRPP PRA PRA PRPP->PRA GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GARFT GARFT GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) Purine_Synthesis Further steps in Purine Synthesis FGAR->Purine_Synthesis DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA GARFT->FGAR Inhibitor Second-Generation GARFT Inhibitors Inhibitor->GARFT Inhibition

Caption: De Novo Purine Biosynthesis Pathway and the inhibitory action of Second-Generation GARFT Inhibitors on GARFT.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of GARFT inhibitors.

Biochemical Assay for GARFT Inhibition

This assay directly measures the enzymatic activity of purified GARFT and the inhibitory effects of test compounds.

  • Inhibitor Preparation : Stock solutions of the inhibitor are prepared in DMSO and serially diluted to various concentrations in the assay buffer.[2]

  • Reaction Mixture Preparation : In a 96-well plate, a reaction mixture is prepared containing α,β-glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolate in an appropriate buffer. Varying concentrations of the inhibitor are added to the wells.[2]

  • Reaction Initiation : The reaction is initiated by adding purified GARFTase to each well.[2]

  • Measurement : The increase in absorbance at 295 nm is measured in kinetic mode.[2]

  • Data Analysis : Initial reaction rates are calculated from the linear portion of the absorbance versus time curve. IC50 values are determined by fitting the data to a dose-response curve, and Ki values can be determined using appropriate enzyme inhibition models.[2]

GARFT_Inhibition_Assay_Workflow Workflow for Biochemical GARFT Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to 96-well Plate Inhibitor_Prep->Add_Inhibitor Reaction_Mix_Prep Prepare Reaction Mixture (GAR, Folate) Reaction_Mix_Prep->Add_Inhibitor Add_Enzyme Initiate Reaction with GARFTase Add_Inhibitor->Add_Enzyme Measure_Absorbance Measure Absorbance at 295 nm (Kinetic) Add_Enzyme->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_IC50_Ki Determine IC50 and Ki Values Calculate_Rates->Determine_IC50_Ki

Caption: Workflow diagram for a typical biochemical assay to determine GARFT inhibition.

Cell-Based Antiproliferative Assay

This assay assesses the cytotoxic or cytostatic effects of GARFT inhibitors on cancer cell lines.

  • Cell Seeding : Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[2]

  • Inhibitor Treatment : Cells are treated with a range of concentrations of the GARFT inhibitor for a specified period (e.g., 48-72 hours).[2]

  • MTT Addition : After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals.[2]

  • Formazan Solubilization : The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[2]

  • Measurement : The absorbance is measured at a wavelength of 570 nm.[2]

  • Data Analysis : The percentage of cell viability for each inhibitor concentration is calculated relative to the untreated control. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[2]

Antiproliferative_Assay_Workflow Workflow for Cell-Based Antiproliferative Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adhere_Overnight Allow Cells to Adhere Overnight Seed_Cells->Adhere_Overnight Treat_Cells Treat with GARFT Inhibitor (48-72h) Adhere_Overnight->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of a cell-based assay to measure the antiproliferative effects of GARFT inhibitors.

Conclusion

Second-generation GARFT inhibitors, such as this compound, represent a significant advancement in the targeted therapy of cancers dependent on de novo purine synthesis.[1] The available data indicates improved potency and a potentially better safety profile compared to first-generation compounds.[1] The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel GARFT inhibitors. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these promising therapeutic agents.

References

Validating LY309887's Specificity for GARFT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LY309887 with other known inhibitors of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. The objective is to validate the specificity of this compound for GARFT by presenting key performance data, outlining experimental methodologies, and comparing its activity with alternative compounds.

Executive Summary

This compound is a potent second-generation GARFT inhibitor, demonstrating significantly higher potency for GARFT compared to the first-generation inhibitor, Lometrexol.[1] While multi-targeted antifolates like Pemetrexed also exhibit inhibitory activity against GARFT, it is a secondary target, with their primary mechanism of action being the inhibition of other enzymes in the folate pathway, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This guide will delve into the quantitative data that substantiates the claim of this compound's specificity for GARFT.

Performance Comparison of GARFT Inhibitors

The following tables summarize the in vitro inhibitory potency and cellular activity of this compound in comparison to other well-characterized GARFT inhibitors.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget(s)GARFT Kᵢ (nM)DHFR Kᵢ (nM)TS Kᵢ (nM)
This compound GARFT 6.5 [1]>1000 >1000
LometrexolGARFT~58.5--
AG2034GARFT28[2]--
PemetrexedTS, DHFR, GARFT65 (pentaglutamate form)7.21.3

Table 2: Cellular Proliferation Inhibition (IC₅₀)

CompoundCell LineIC₅₀ (nM)
This compound CCRF-CEM 9.9 [1]
LometrexolCCRF-CEM2.9[1]
AG2034CCRF-CEM2.9[2]
AG2034L12104[2]
Pemetrexed-Varies by cell line and polyglutamation status

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

cluster_purine De Novo Purine Synthesis cluster_folate Folate Metabolism PRPP PRPP PRA PRA PRPP->PRA Amidotransferase GAR GAR PRA->GAR Synthetase FGAR FGAR GAR->FGAR GARFT Purines Purines FGAR->Purines Multiple Steps DHF DHF THF THF DHF->THF DHFR 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF TS dUMP dUMP 5,10-methylene-THF->dUMP TS dTMP dTMP dUMP->dTMP TS This compound This compound GARFT GARFT This compound->GARFT Potent Inhibition Pemetrexed Pemetrexed Pemetrexed->GARFT Weaker Inhibition DHFR DHFR Pemetrexed->DHFR Potent Inhibition TS TS Pemetrexed->TS Potent Inhibition

Figure 1: Simplified signaling pathway of purine and folate metabolism, highlighting the inhibitory targets of this compound and Pemetrexed.

start Start reagent_mix Prepare Reagent Mix: - 30 µM α,β-GAR - 5.4 µM 10-CHO-DDF - 0.1 M HEPES buffer (pH 7.5) start->reagent_mix add_inhibitor Add varying concentrations of this compound (or other inhibitors) reagent_mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate initiate_reaction Initiate reaction with 20 nM purified human GARFTase pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 295 nm every 15 seconds for 20 minutes initiate_reaction->measure_absorbance data_analysis Calculate initial reaction rates and determine Ki values measure_absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for a spectrophotometric GARFT enzyme activity assay.

start Start cell_treatment Treat intact cells with varying concentrations of this compound start->cell_treatment heat_challenge Apply heat challenge (temperature gradient) cell_treatment->heat_challenge cell_lysis Lyse cells and separate soluble and aggregated proteins heat_challenge->cell_lysis protein_detection Detect soluble GARFT levels (e.g., Western Blot, ELISA) cell_lysis->protein_detection data_analysis Generate thermal shift curves to determine target engagement protein_detection->data_analysis end End data_analysis->end

Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GARFT inhibitors.

Spectrophotometric GARFT Enzyme Activity Assay[3]

This assay measures the enzymatic activity of GARFT by monitoring the decrease in absorbance at 295 nm, which corresponds to the oxidation of the cofactor 10-formyl-5,8-dideazafolate (10-CHO-DDF).

Materials:

  • Purified recombinant human GARFTase

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHO-DDF)

  • HEPES buffer (0.1 M, pH 7.5)

  • This compound and other test inhibitors

  • UV-transparent 96-well plate

  • Spectrophotometer capable of kinetic readings at 295 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing 30 µM GAR and 5.4 µM 10-CHO-DDF in HEPES buffer.

  • Add varying concentrations of the inhibitor (e.g., this compound) to the wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a final concentration of 20 nM purified human GARFTase to each well.

  • Immediately begin recording the absorbance at 295 nm at 15-second intervals for 20 minutes.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the percentage of GARFT inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Calculate the inhibitor constant (Kᵢ) by fitting the data to the appropriate enzyme kinetic models.

Cellular Proliferation Assay (e.g., MTS Assay)

This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM)

  • Complete cell culture medium

  • This compound and other test inhibitors

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with a serial dilution of the inhibitor (e.g., this compound) and incubate for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)[4][5]

CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Intact cells

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents or ELISA kit for GARFT detection

Procedure:

  • Treat intact cells with the desired concentration of the inhibitor or vehicle control for a specified time.

  • Wash the cells with PBS and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.

  • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Separate the soluble fraction from the precipitated protein aggregates by centrifugation.

  • Analyze the amount of soluble GARFT in the supernatant using Western blotting or ELISA.

  • Plot the amount of soluble GARFT as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Off-Target Profile

A comprehensive validation of specificity requires ruling out significant interactions with other cellular targets. While specific kinome profiling data for this compound is not widely published, its chemical structure as a folate analog suggests its primary interactions would be with folate-dependent enzymes. The high potency against GARFT and the lack of reported potent inhibition of DHFR and TS support its classification as a specific GARFT inhibitor. In contrast, multi-targeted antifolates like Pemetrexed have a broader inhibitory profile, which contributes to both their efficacy and toxicity profiles.[3][4]

Conclusion

The available biochemical and cellular data strongly support the classification of this compound as a highly potent and specific inhibitor of GARFT. Its significantly greater potency for GARFT compared to Lometrexol and its distinct target profile from multi-targeted antifolates like Pemetrexed underscore its value as a specific tool for studying the role of de novo purine synthesis in cancer and other diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify these findings and to evaluate novel GARFT inhibitors. Further studies, such as broad kinome screening, would provide an even more comprehensive understanding of this compound's selectivity.

References

A Comparative Analysis of the Pharmacokinetic Profiles of LY309887 and Lometrexol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two antifolate agents, LY309887 and lometrexol. Both compounds are potent inhibitors of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway, making them of significant interest in oncology research.[1][2][3] This document summarizes key pharmacokinetic parameters from clinical studies, details representative experimental methodologies, and visualizes the underlying mechanism of action and study workflows to support further research and development.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and lometrexol derived from Phase I clinical trials. It is important to note that these values are compiled from different studies and direct cross-study comparisons should be made with caution due to potential variations in study design, patient populations, and analytical methods.

Pharmacokinetic ParameterThis compoundLometrexol
Plasma Half-Life Low circulating levels persisted for over 200 hours[4]Triphasic elimination with mean half-lives of: t½α: 19 ± 7 min, t½β: 256 ± 96 min, t½γ: 1170 ± 435 min[5][6][7]
Volume of Distribution (Vd) Not explicitly stated in the provided results.4.7 - 15.8 L/m²[5][6][7]
Clearance Not explicitly stated in the provided results.Mean clearance: 1.6 ± 0.6 L/h/m²[8]
Plasma Protein Binding Not explicitly stated in the provided results.78 ± 3%[5][7]
Urinary Excretion Approximately 50% of the parent drug, highly variable. Near maximal within 24 hours.[4]56 ± 17% within 6 hours; 85 ± 16% within 24 hours (as unchanged drug)[5][7]
Dose Linearity AUC and Cmax were dose-linear.[4]Area under the plasma concentration-time curve was proportional to the dose.[5][7]
Polyglutamylation Less extensive polyglutamation compared to lometrexol.[9][10]Avidly polyglutamated and retained in tissues.[8]
Folate Receptor Affinity 6-fold lower affinity for folate receptor alpha (FRα) than lometrexol.[9][10]High affinity for FRα.[9][10]

Mechanism of Action: Inhibition of De Novo Purine Synthesis

Both this compound and lometrexol exert their cytotoxic effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT).[1][2] This enzyme catalyzes a crucial step in the de novo purine biosynthesis pathway. By blocking this step, these agents lead to a depletion of purine pools, which are essential for DNA and RNA synthesis, ultimately resulting in the arrest of cell proliferation.[1] this compound is noted to be a more potent inhibitor of GARFT compared to lometrexol.[9]

Mechanism of Action of this compound and Lometrexol cluster_purine De Novo Purine Synthesis cluster_drugs Drug Action PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR GAR Synthetase FGAR FGAR GAR->FGAR GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines ... This compound This compound GARFT GARFT This compound->GARFT Inhibition Lometrexol Lometrexol Lometrexol->GARFT Inhibition

Inhibition of GARFT by this compound and Lometrexol.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily obtained from Phase I clinical trials. A representative experimental protocol for such a study is outlined below.

Objective: To determine the pharmacokinetic profile, maximum tolerated dose (MTD), and dose-limiting toxicities (DLTs) of the investigational drug (this compound or lometrexol) in patients with advanced solid tumors.

Study Design: An open-label, single-institution, dose-escalation study.[4]

Patient Population: Adult patients with histologically confirmed malignant solid tumors refractory to standard therapy or for which no standard therapy exists.

Treatment Plan:

  • Folic Acid Supplementation: To mitigate toxicity, patients often receive daily oral folic acid supplementation (e.g., 5 mg) for a specified period before, during, and after drug administration.[4][5][6][7]

  • Drug Administration: The drug is administered as an intravenous infusion over a short period (e.g., 10 minutes) on a defined schedule (e.g., weekly or every 21 days).[4][6]

  • Dose Escalation: The dose of the investigational drug is escalated in successive cohorts of patients to determine the MTD.

Pharmacokinetic Sampling:

  • Serial blood samples are collected at predetermined time points before, during, and after drug infusion (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168, and 216 hours post-infusion).

  • Urine samples are collected over specified intervals (e.g., 0-6, 6-12, and 12-24 hours) to determine the extent of renal excretion.

Analytical Method:

  • Drug concentrations in plasma and urine are determined using a validated high-performance liquid chromatography (HPLC) assay.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as clearance, volume of distribution, terminal half-life, and area under the plasma concentration-time curve (AUC) are calculated using non-compartmental or compartmental analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for a Phase I clinical trial designed to evaluate the pharmacokinetics of a new drug candidate like this compound or lometrexol.

Typical Workflow for a Phase I Pharmacokinetic Study PatientScreening Patient Screening and Enrollment Baseline Baseline Assessments PatientScreening->Baseline FolicAcid Folic Acid Supplementation Baseline->FolicAcid DrugAdmin Drug Administration FolicAcid->DrugAdmin PKSampling Pharmacokinetic Sampling (Blood and Urine) DrugAdmin->PKSampling SafetyMonitoring Safety and Toxicity Monitoring DrugAdmin->SafetyMonitoring DataAnalysis Pharmacokinetic and Safety Data Analysis PKSampling->DataAnalysis SafetyMonitoring->DataAnalysis DoseEscalation Dose Escalation Decision DataAnalysis->DoseEscalation DoseEscalation->DrugAdmin Next Cohort

Workflow of a Phase I dose-escalation trial.

Summary and Conclusion

This compound and lometrexol are both potent inhibitors of GARFT with distinct pharmacokinetic profiles. Lometrexol exhibits triphasic elimination and is extensively polyglutamated, leading to prolonged tissue retention.[8] In contrast, this compound shows less extensive polyglutamation and has a lower affinity for the folate receptor alpha, which may contribute to a different toxicity profile.[9][10] The pharmacokinetic parameters of both drugs appear to be dose-proportional.[4][5][7] Understanding these differences is crucial for the design of future clinical trials and the development of novel antifolate therapies. The provided experimental protocols and workflows offer a foundational understanding of how these critical data are generated in a clinical setting.

References

Benchmarking LY309887: A Comparative Analysis Against Current Cancer Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LY309887, a second-generation glycinamide ribonucleotide formyltransferase (GARFT) inhibitor, against current standard-of-care treatments for select solid tumors. As a potent antifolate, this compound disrupts the de novo purine biosynthesis pathway, a critical process for cancer cell proliferation. This document synthesizes available preclinical data to offer an objective analysis of its performance relative to other therapeutic agents.

Mechanism of Action: Targeting Purine Synthesis

This compound exerts its cytotoxic effects by inhibiting GARFT, a key enzyme in the pathway responsible for the synthesis of purines, the essential building blocks of DNA and RNA. By blocking this pathway, this compound leads to a depletion of intracellular purine pools, resulting in cell cycle arrest and apoptosis in rapidly dividing cancer cells. This targeted approach distinguishes it from other classes of chemotherapeutic agents.

cluster_purine De Novo Purine Synthesis cluster_inhibition Inhibition by this compound cluster_dna_rna DNA & RNA Synthesis Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFT ... ... FGAR->... IMP IMP ...->IMP AMP/GMP AMP/GMP IMP->AMP/GMP dATP/dGTP dATP/dGTP AMP/GMP->dATP/dGTP ATP/GTP ATP/GTP AMP/GMP->ATP/GTP This compound This compound GARFT GARFT This compound->GARFT inhibits DNA Synthesis DNA Synthesis dATP/dGTP->DNA Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation RNA Synthesis RNA Synthesis ATP/GTP->RNA Synthesis Protein Synthesis Protein Synthesis RNA Synthesis->Protein Synthesis Protein Synthesis->Cell Proliferation

Figure 1: Mechanism of action of this compound in the de novo purine synthesis pathway.

Comparative In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of this compound and its first-generation predecessor, lometrexol, against human colon and pancreatic cancer cell lines. Data for standard-of-care chemotherapeutic agents are included for context, although direct head-to-head comparative studies with this compound are limited in the public domain.

CompoundCell LineCancer TypeIC50 (nM)Citation
This compound CCRF-CEMLeukemia9.9[1]
Lometrexol CCRF-CEMLeukemia2.9[1]
5-Fluorouracil HCT-116Colon~5,000[1]
Oxaliplatin HCT-116Colon~1,000[1]
Gemcitabine PANC-1Pancreatic~50[1]

Note: IC50 values can vary significantly based on experimental conditions, such as exposure time and the specific assay used. The data presented here are for illustrative purposes and are derived from various sources.

Preclinical In Vivo Efficacy

CompoundCancer ModelEfficacy MetricResultCitation
This compound C3H Mammary TumorTumor Growth InhibitionMore potent than lometrexol[1]
This compound Colon XenograftsTumor Growth InhibitionExcellent efficacy, comparable to lometrexol[1]
This compound Pancreatic XenograftsTumor Growth InhibitionGreater efficacy than lometrexol[1]
Lometrexol Murine Solid TumorsTumor Growth InhibitionSignificant antitumor activity[1]

Experimental Protocols

Detailed experimental protocols for direct comparative studies of this compound against current standard-of-care treatments are not widely published. The following represents a generalized protocol for evaluating the in vivo efficacy of an anti-cancer agent in a xenograft model, based on common methodologies.

Representative In Vivo Xenograft Study Protocol

1. Cell Culture and Animal Model:

  • Human colon (e.g., HCT-116) or pancreatic (e.g., PANC-1) cancer cells are cultured in appropriate media.

  • Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment Groups and Administration:

  • Mice are randomized into treatment groups:

    • Vehicle Control

    • This compound

    • Standard-of-Care (e.g., FOLFOX for colon, Gemcitabine for pancreatic)

  • Drugs are administered via appropriate routes (e.g., intraperitoneal, oral) at predetermined schedules and dosages.

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised and weighed.

5. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

  • Statistical analysis is performed to determine the significance of differences between treatment groups.

cluster_groups Treatment Groups Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Efficacy Evaluation Efficacy Evaluation Treatment Groups->Efficacy Evaluation Data Analysis Data Analysis Efficacy Evaluation->Data Analysis Vehicle Vehicle This compound This compound Standard of Care Standard of Care

Figure 2: A generalized workflow for a preclinical in vivo xenograft study.

Discussion and Future Directions

This compound demonstrates promising preclinical activity as a second-generation GARFT inhibitor, with potential advantages over its predecessor, lometrexol. Its targeted mechanism of action offers a distinct therapeutic strategy compared to the broader mechanisms of current standard-of-care chemotherapies.

However, a significant knowledge gap exists due to the lack of direct, head-to-head comparative studies against modern, aggressive combination chemotherapy regimens such as FOLFOX, FOLFIRINOX, and gemcitabine with nab-paclitaxel. Such studies are crucial to accurately position this compound in the current oncology treatment landscape.

Future research should focus on:

  • Direct Comparative Preclinical Studies: Conducting well-designed in vivo studies comparing this compound with current first- and second-line treatments for colon and pancreatic cancers.

  • Combination Therapy Evaluation: Investigating the potential synergistic effects of this compound when combined with other targeted therapies or standard chemotherapeutic agents.

  • Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

References

Safety Operating Guide

Navigating the Safe Disposal of LY309887: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Cytotoxic Waste Management

All materials that have come into contact with LY309887 are to be considered contaminated and must be handled as hazardous waste. This encompasses unused or expired product, contaminated personal protective equipment (PPE), laboratory ware, and any cleaning materials. The fundamental principle is to prevent exposure to personnel and the environment. Therefore, disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet is strictly prohibited.[3]

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. Different categories of waste require distinct disposal pathways.

Waste CategoryDescriptionRecommended Container
Trace Chemotherapy Waste Items with minimal residual amounts of this compound (e.g., empty vials, syringes, IV bags, lightly contaminated PPE). To be considered "trace," containers must be "RCRA empty," meaning they hold no more than 3% of the container's total capacity by weight.[4]Yellow, puncture-resistant containers specifically designated for trace chemotherapy waste.[4][5]
Bulk Chemotherapy Waste Items that do not meet the "RCRA empty" criteria, such as partially used vials, grossly contaminated PPE, and materials used to clean up spills.[4]Black hazardous waste containers.[4]
Sharps Waste Any sharp items contaminated with this compound, including needles, syringes with needles, and contaminated glass.Puncture-resistant sharps containers with a purple lid to indicate cytotoxic contamination.[5]

This table summarizes general guidelines for cytotoxic waste segregation. Always adhere to your institution's specific waste management policies.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound waste.

  • Don Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves.

  • Segregate at the Source: Immediately after use, segregate waste into the appropriate color-coded containers as detailed in the table above.

  • Container Management:

    • Never overfill waste containers; they should be sealed when they are approximately three-quarters full.[3]

    • Keep all waste containers securely closed except when adding waste.[6]

    • Ensure all containers are clearly labeled as "Hazardous Waste" or "Chemotherapy Waste" and include the specific chemical name (this compound).

  • Decontamination of Work Surfaces:

    • Prepare a decontamination solution (e.g., 10⁻² M Sodium Dodecyl Sulfate) and a 70% isopropyl alcohol solution.[3]

    • Initial Clean: Using a low-lint wipe moistened with the detergent solution, wipe the entire work surface in a unidirectional motion. Dispose of the wipe in the appropriate hazardous waste container.[3]

    • Rinse: With a new wipe and sterile water, rinse the surface using the same technique.[3]

    • Final Decontamination: Use a fresh wipe with 70% isopropyl alcohol to wipe the surface again and allow it to air dry.[3]

  • Final PPE Disposal:

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the gown, followed by the inner pair of gloves, disposing of each in the appropriate hazardous waste container.[3]

  • Waste Collection and Storage:

    • Store sealed waste containers in a designated, secure area away from general laboratory traffic.

    • Follow your institution's procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from work with this compound.

LY309887_Disposal_Workflow start Waste Generation (this compound Contaminated Material) is_sharp Is the waste a sharp? start->is_sharp sharps_container Place in Purple-Lidded Sharps Container is_sharp->sharps_container Yes is_bulk Does it contain >3% by weight (Bulk Waste)? is_sharp->is_bulk No seal_container Seal Container when 3/4 Full sharps_container->seal_container bulk_container Place in Black Hazardous Waste Container is_bulk->bulk_container Yes trace_container Place in Yellow Trace Chemo Waste Container is_bulk->trace_container No bulk_container->seal_container trace_container->seal_container storage Store in Designated Secure Area seal_container->storage pickup Arrange for EHS/ Contractor Pickup storage->pickup end Final Disposal via High-Temperature Incineration pickup->end

This compound Waste Segregation and Disposal Workflow

Disclaimer: This document provides general guidance for the disposal of this compound based on its cytotoxic properties. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers must consult their institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's SDS for this compound, when available, to ensure full compliance with local, state, and federal regulations.

References

Essential Safety and Handling Protocols for LY309887

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for LY309887 is publicly available. This guidance is based on the safety protocols for pemetrexed, a structurally and functionally similar cytotoxic antifolate agent. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.

This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) with significant antitumor activity. Due to its cytotoxic nature, it is classified as a hazardous drug and requires stringent handling and disposal procedures to minimize occupational exposure and environmental contamination.

Hazard Identification and Classification

Based on the profile of similar cytotoxic compounds, this compound should be considered a hazardous substance. The primary risks associated with handling this compound include:

  • Health Hazards: Suspected of causing genetic defects, and may damage fertility or the unborn child. It can cause skin and eye irritation and may lead to organ damage through prolonged or repeated exposure.[1][2][3]

  • Environmental Hazards: Potentially harmful to aquatic life.[1]

Hazard ClassCategoryGHS Hazard Statement
Germ Cell Mutagenicity2H341 - Suspected of causing genetic defects[2][3][4]
Reproductive Toxicity1A/1BH360 - May damage fertility or the unborn child[2][3][4]
Specific Target Organ Toxicity (Repeated Exposure)1H372 - Causes damage to organs through prolonged or repeated exposure[2][3]
Skin Corrosion/Irritation2H315 - Causes skin irritation[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure to this compound. The following table outlines the minimum required PPE for various handling scenarios.

TaskGlovesGownEye/Face ProtectionRespiratory Protection
Handling Unopened VialsOne pair of chemotherapy-rated glovesNot requiredNot requiredNot required
Compound Reconstitution/DilutionTwo pairs of chemotherapy-rated gloves[1][5][6]Disposable, impermeable gown[1][5]Safety goggles or a face shield[1][5]Required if not performed in a biological safety cabinet (BSC) or fume hood[5]
Administration (in vitro/in vivo)Two pairs of chemotherapy-rated gloves[6]Disposable, impermeable gown[6]Safety goggles and face shield[6]N95 respirator if risk of aerosolization exists[5]
Waste DisposalTwo pairs of chemotherapy-rated glovesDisposable, impermeable gownSafety gogglesNot typically required
Spill CleanupTwo pairs of chemotherapy-rated gloves (industrial thickness recommended for large spills)[7]Disposable, impermeable gownSafety goggles and face shieldN95 respirator or higher for powder spills or significant aerosols[5]

Operational Plans: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a designated, clearly labeled, and secure area away from general laboratory traffic.

  • Follow the manufacturer's recommendations for storage temperature. For pemetrexed, this is typically refrigerated at 2°C to 8°C (36°F to 46°F).

Preparation and Handling:

  • All handling of open vials of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to minimize aerosol generation.[5]

  • Before starting work, assemble all necessary materials, including PPE, spill kit, and waste disposal containers.

  • Don the appropriate PPE as outlined in the table above.

  • When reconstituting the lyophilized powder, slowly inject the diluent down the side of the vial to prevent frothing and aerosolization.

  • Visually inspect the reconstituted solution for particulate matter and discoloration before use.

Spill Management:

  • In the event of a spill, immediately alert personnel in the area and restrict access.[5]

  • Don the appropriate PPE, including respiratory protection if the spill involves powder.[5]

  • For liquid spills, cover with an absorbent pad from a chemotherapy spill kit.[5]

  • For powder spills, gently cover with a damp absorbent material to avoid creating dust.[5]

  • Clean the area with a detergent solution followed by a disinfectant.[5]

  • All materials used for cleanup must be disposed of as bulk chemotherapy waste.[5]

Disposal Plan

Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Trace Chemotherapy Waste: Items contaminated with less than 3% of the original drug volume. This includes empty vials, syringes, IV bags, and contaminated PPE.[5]

    • Disposal: Place in designated yellow chemotherapy waste bags or puncture-proof sharps containers labeled "Chemo Sharps."[5]

  • Bulk Chemotherapy Waste: Waste containing more than 3% of the original drug volume. This includes unused or partially used vials and grossly contaminated materials from spills.[5]

    • Disposal: Collect in a designated black hazardous waste container that is leak-proof and has a tight-fitting lid. Label clearly as "Hazardous Waste," "Chemotherapy Waste," and with the chemical name.[5]

Final Disposal:

  • Seal all waste containers when they are three-quarters full.[5]

  • Store sealed containers in a secure, designated area.

  • Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations. This typically involves high-temperature incineration.[1]

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe Core PPE Components cluster_disposal Post-Procedure start Start: Handling this compound assess_risk Assess Task-Specific Risk (e.g., aerosolization, spills) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe Based on task gloves Gloves (2 pairs, chemo-rated) select_ppe->gloves gown Gown (Impermeable, disposable) select_ppe->gown eye_face Eye & Face Protection (Goggles/Face Shield) select_ppe->eye_face If splash risk respiratory Respiratory Protection (N95 or higher) select_ppe->respiratory If aerosol risk doff_ppe Doff PPE Correctly gloves->doff_ppe gown->doff_ppe eye_face->doff_ppe respiratory->doff_ppe dispose Dispose of Contaminated PPE as Trace Cytotoxic Waste doff_ppe->dispose

Caption: PPE selection workflow for handling this compound.

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。